molecular formula C5H5BrCl2N2 B2756759 6-bromo-3-chloropyridin-2-aminehydrochloride CAS No. 2408969-80-0

6-bromo-3-chloropyridin-2-aminehydrochloride

Cat. No.: B2756759
CAS No.: 2408969-80-0
M. Wt: 243.91
InChI Key: AVSVQMKXXJYRLL-UHFFFAOYSA-N
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Description

6-bromo-3-chloropyridin-2-aminehydrochloride is a useful research compound. Its molecular formula is C5H5BrCl2N2 and its molecular weight is 243.91. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-chloropyridin-2-aminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-chloropyridin-2-aminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-chloropyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2.ClH/c6-4-2-1-3(7)5(8)9-4;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSVQMKXXJYRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 6-bromo-3-chloropyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-bromo-3-chloropyridin-2-amine Hydrochloride (HCl)

Introduction

6-bromo-3-chloropyridin-2-amine hydrochloride is a halogenated aminopyridine derivative. Compounds within this class serve as critical building blocks and key intermediates in the field of medicinal chemistry and drug development. Their unique electronic properties and multiple functional groups allow for diverse chemical modifications, making them valuable scaffolds for synthesizing complex, pharmacologically active molecules.

This guide provides a comprehensive technical overview of 6-bromo-3-chloropyridin-2-amine HCl, designed for researchers, chemists, and drug development professionals. It covers the molecule's core physicochemical properties, presents a robust workflow for its structural and purity verification, and outlines essential safety and handling protocols. The methodologies described herein are grounded in standard laboratory practices, emphasizing the rationale behind each step to ensure reliable and reproducible results.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The molecular structure consists of a pyridine ring substituted with a bromine atom at position 6, a chlorine atom at position 3, and an amine group at position 2. As a hydrochloride salt, the molecule is protonated, typically at the pyridine ring nitrogen, to form a stable, crystalline solid that often exhibits improved solubility and handling characteristics compared to the free base.

Caption: Molecular structure of 6-bromo-3-chloropyridin-2-amine HCl.

Physicochemical Data Summary

The fundamental properties of 6-bromo-3-chloropyridin-2-amine and its hydrochloride salt are summarized below. Data for the free base is often reported by commercial suppliers and provides a baseline for understanding the properties of the salt form.

PropertyValueSource
Systematic Name 6-bromo-3-chloropyridin-2-amine hydrochloride-
CAS Number 2408969-80-0[1]
Molecular Formula C₅H₅BrCl₂N₂Calculated
Molecular Weight 243.92 g/mol Calculated
Free Base CAS Number 1060815-73-7[1][2]
Free Base Formula C₅H₄BrClN₂[1][3]
Free Base Mol. Weight 207.46 g/mol [1][4][5]
Appearance White to off-white solid/powder (inferred from free base)[6]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[1]

Structural Elucidation and Purity Verification Workflow

Rationale for a Multi-Technique Approach

In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable prerequisite for its use. A multi-technique analytical approach provides a self-validating system, ensuring the highest degree of confidence in the material's quality.

  • High-Performance Liquid Chromatography (HPLC): This technique is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any impurities, allowing for precise quantification of purity, typically by UV absorbance.

  • Mass Spectrometry (MS): When coupled with HPLC, MS serves as a powerful identity check. It measures the mass-to-charge ratio (m/z) of the molecule, providing a direct confirmation of its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides the most definitive structural information. It gives insights into the electronic environment of each proton in the molecule, their connectivity, and their relative numbers, allowing for unambiguous confirmation of the isomeric structure.

cluster_analysis Analytical Characterization cluster_results Data Interpretation & Validation start Sample of 6-bromo-3-chloropyridin-2-amine HCl prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC-UV Analysis prep->hplc split sample nmr ¹H NMR Spectroscopy prep->nmr split sample ms Mass Spectrometry (ESI+) hplc->ms online coupling purity Purity Assessment (e.g., >98% by UV area) hplc->purity mass Molecular Weight Confirmation (Expected [M+H]⁺ for free base) ms->mass structure Definitive Structural Confirmation (Proton signals and splitting) nmr->structure final Qualified Material for Use purity->final All criteria met mass->final All criteria met structure->final All criteria met

Caption: Workflow for identity and purity verification.

Experimental Protocol: Identity and Purity Confirmation

This protocol describes a standard workflow for validating a new batch of 6-bromo-3-chloropyridin-2-amine HCl.

1. Sample Preparation

  • Accurately weigh approximately 1-2 mg of the compound using an analytical balance.
  • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a stock solution of 1-2 mg/mL.
  • For NMR analysis, dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.

2. HPLC-MS Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • UV Detection: 254 nm.
  • MS Detection: ESI positive mode (ESI+). Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).
  • Expected Results:
  • Purity: The HPLC chromatogram should show a single major peak, with an area percentage >98%.
  • Mass Verification: The mass spectrum for the major peak should show a strong signal corresponding to the protonated free base ([M+H]⁺), with a characteristic isotopic pattern for one bromine and one chlorine atom (m/z ≈ 206, 208, 210).

3. ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.
  • Solvent: DMSO-d₆.
  • Analysis: Acquire a standard proton NMR spectrum.
  • Expected Results: The spectrum should be consistent with the structure. Key features would include:
  • Two distinct signals in the aromatic region (approx. 6.5-8.5 ppm), each integrating to one proton. These signals would likely appear as doublets due to coupling with each other.
  • A broad signal corresponding to the two protons of the amine (-NH₂) group. Its chemical shift can be variable and it may exchange with residual water in the solvent.
  • The absence of significant impurity signals.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on data for the free base, the compound should be handled as a hazardous substance.[1]

  • GHS Pictogram: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Contamination: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

Storage and Stability
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1][6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

6-bromo-3-chloropyridin-2-amine HCl is a valuable chemical intermediate whose structural integrity and purity are paramount for its successful application in research and development. The data and protocols outlined in this guide provide a robust framework for its characterization and safe handling. By employing a systematic workflow combining chromatographic and spectroscopic techniques, researchers can confidently validate the quality of this material, ensuring the reliability and reproducibility of their subsequent experimental work.

References

  • 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9. Sigma-Aldrich.
  • 6-Bromo-2-Chloropyridin-3-Amine (Cas 169833-70-9). Parchem.
  • SAFETY DATA SHEET for 3-Bromopyridine. Fisher Scientific.
  • SAFETY DATA SHEET for 2-Amino-6-bromopyridine. Fisher Scientific.
  • 3-Bromo-6-chloropyridin-2-amine - CAS:442127-50-6. Sunway Pharm Ltd.
  • 1060815-73-7|6-Bromo-3-chloropyridin-2-amine. BLD Pharm.
  • 6-Bromo-3-chloropyridin-2-amine | 1060815-73-7. J&K Scientific.
  • 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9. RongNa Biotechnology Co., Ltd.
  • 3-Bromo-6-chloropyridin-2-amine | 442127-50-6. J&K Scientific.
  • Safety Data Sheet for 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one. Combi-Blocks.
  • 6-bromo-2-chloropyridin-3-amine. Ascendex Scientific, LLC.
  • 5-Amino-2-bromo-3-chloropyridine. PubChem.

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Navigating the Nuances: A Technical Guide to 6-bromo-3-chloropyridin-2-amine Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the selection of the appropriate form of an active pharmaceutical ingredient (API) or a key intermediate is a critical decision that can profoundly impact the efficiency of synthesis, purification, and formulation. This technical guide provides an in-depth analysis of 6-bromo-3-chloropyridin-2-amine, a vital heterocyclic building block, comparing its free base form to its hydrochloride salt. By examining the fundamental differences in their physicochemical properties, handling, and applications, this document aims to equip researchers with the necessary knowledge to make informed decisions in their synthetic and developmental workflows.

Introduction: The Significance of Form Selection

6-bromo-3-chloropyridin-2-amine is a halogenated aminopyridine derivative that serves as a versatile precursor in the synthesis of complex, biologically active molecules.[1][2] Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapies.[3] The presence of an amino group, along with bromine and chlorine substituents on the pyridine ring, offers multiple reaction sites for constructing diverse molecular architectures.[1][3]

The choice between utilizing the free base or the hydrochloride salt of this intermediate is not trivial. While the free base represents the neutral form of the molecule, the hydrochloride salt is an ionic compound formed by the reaction of the basic amino group with hydrochloric acid.[4][5] This seemingly simple chemical modification leads to significant divergences in physical and chemical properties, which have far-reaching implications for laboratory practice and process development.

A Tale of Two Forms: Physicochemical Properties

The decision to use the free base or the hydrochloride salt often hinges on their distinct physicochemical characteristics. These properties influence everything from solubility in reaction solvents to stability during storage.

Solubility: A Key Differentiator

The most significant difference between the free base and its hydrochloride salt lies in their solubility profiles. Amine hydrochloride salts are generally more soluble in polar solvents, particularly water, compared to their corresponding free bases.[4] This is due to the ionic nature of the salt, which can readily interact with polar solvent molecules.

Property6-bromo-3-chloropyridin-2-amine (Free Base)6-bromo-3-chloropyridin-2-amine HCl (Salt)Rationale
Molecular Formula C₅H₄BrClN₂C₅H₅BrCl₂N₂Addition of HCl
Molecular Weight 207.46 g/mol 243.92 g/mol Addition of HCl
Appearance Typically a solid, may be a white or off-white powder.[6][7]Crystalline solidIonic compounds often form well-defined crystals.
Melting Point 117.0 to 121.0 °C[7]Generally higher than the free baseThe ionic lattice of the salt requires more energy to break.
Solubility in Water LowHighThe ionic nature of the salt allows for favorable interactions with polar water molecules.[4]
Solubility in Organic Solvents Generally soluble in a range of organic solvents (e.g., DCM, THF, Ethyl Acetate)Solubility varies; often less soluble in non-polar organic solvents compared to the free base. Soluble in polar protic solvents like methanol and ethanol.[8][9]The polarity of the salt dictates its solubility in organic media.
pKa The pKa of the conjugate acid is estimated to be around 2-4. The pKa of 2-aminopyridine is 6.82, and the electron-withdrawing effects of the bromine and chlorine atoms are expected to significantly decrease the basicity of the amino group.[10][11][12]Not applicable (it is the conjugate acid)The pKa value is a measure of the basicity of the free base.

Table 1: Comparative Physicochemical Properties

The enhanced water solubility of the hydrochloride salt can be advantageous in certain biological assays or for specific reaction conditions. Conversely, the free base's solubility in a broader range of organic solvents makes it more amenable to many standard organic synthesis protocols.

Stability and Handling

In general, amine hydrochloride salts exhibit greater thermal stability and are less prone to oxidation compared to their free amine counterparts.[4][13] This increased stability is a direct consequence of the protonation of the lone pair of electrons on the nitrogen atom, which reduces its reactivity.

Free Base:

  • Potential for Oxidation: The free amino group can be susceptible to oxidation, especially if exposed to air and light over extended periods.

  • Hygroscopicity: While generally less hygroscopic than the salt, it can still absorb moisture from the atmosphere.

Hydrochloride Salt:

  • Enhanced Stability: The salt form is generally more stable and less reactive, making it ideal for long-term storage.[13]

  • Hygroscopicity: Hydrochloride salts can be hygroscopic and should be stored in a dry environment.[11]

  • Handling Precautions: Aminopyridines are toxic compounds.[14][15][16] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling either form.[14] Work should be conducted in a well-ventilated fume hood.[16][17]

Practical Applications: Choosing the Right Form for the Job

The choice between the free base and the hydrochloride salt is dictated by the specific requirements of the intended application.

In Synthesis
  • Free Base: The free base is typically the reactive species in many organic reactions, such as nucleophilic substitutions, acylations, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] The lone pair of electrons on the amino nitrogen is available to participate in these transformations. If a reaction requires a basic catalyst, using the free base may be necessary to avoid neutralizing the catalyst.

  • Hydrochloride Salt: The hydrochloride salt can be used directly in reactions where the free base is generated in situ by the addition of a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate). This approach can be beneficial if the free base is unstable or difficult to handle.

In Purification and Isolation

The differential solubility of the two forms can be exploited during purification:

  • Extraction: A common purification technique involves dissolving a crude reaction mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl). The basic free amine will be protonated and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: The hydrochloride salt, being a crystalline solid, is often easier to purify by recrystallization than the free base, which may be an oil or a low-melting solid.

In Drug Development and Formulation

In the context of drug development, the salt form of an active pharmaceutical ingredient (API) is often preferred for formulation.[4][18] The enhanced aqueous solubility and stability of the hydrochloride salt can improve bioavailability and shelf-life.[13][19]

Experimental Protocols

The interconversion between the free base and the hydrochloride salt is a fundamental and routine laboratory procedure.

Protocol 1: Formation of 6-bromo-3-chloropyridin-2-amine Hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

  • 6-bromo-3-chloropyridin-2-amine (free base)

  • Anhydrous diethyl ether or other suitable organic solvent (e.g., dichloromethane, ethyl acetate)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or gaseous HCl)

Procedure:

  • Dissolve the 6-bromo-3-chloropyridin-2-amine free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount (1 equivalent) of the hydrochloric acid solution.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the solid under vacuum to obtain the pure 6-bromo-3-chloropyridin-2-amine hydrochloride.

Protocol 2: Liberation of the Free Base from the Hydrochloride Salt

This protocol details the conversion of the hydrochloride salt back to the free base.[8][20]

Materials:

  • 6-bromo-3-chloropyridin-2-amine hydrochloride

  • An organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • A basic aqueous solution (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide solution)

  • Deionized water

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the 6-bromo-3-chloropyridin-2-amine hydrochloride in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add the basic aqueous solution to the separatory funnel until the pH of the aqueous layer is basic (pH > 8), as confirmed by pH paper.

  • Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic extracts.

  • Wash the combined organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the 6-bromo-3-chloropyridin-2-amine free base.

Analytical Characterization

Confirmation of the successful conversion between the free base and the hydrochloride salt can be achieved through various analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show a characteristic broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N-H⁺ stretching vibration, which is absent in the spectrum of the free base.[19][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR spectra will show shifts in the signals of the protons and carbons near the amino group upon protonation.

  • Melting Point Analysis: A significant difference in the melting points of the two forms can be used as a preliminary confirmation of the conversion.

Visualizing the Relationship and Workflows

G FreeBase 6-bromo-3-chloropyridin-2-amine (Free Base) C₅H₄BrClN₂ Salt 6-bromo-3-chloropyridin-2-amine HCl (Hydrochloride Salt) C₅H₅BrCl₂N₂ FreeBase->Salt Addition of Acid Salt->FreeBase Addition of Base HCl HCl Base Base (e.g., NaHCO₃, NaOH)

Caption: Equilibrium between the free base and hydrochloride salt.

G Start Start: Crude Reaction Mixture (Containing Free Base) Dissolve Dissolve in Organic Solvent Start->Dissolve WashAcid Wash with Aqueous Acid (HCl) Dissolve->WashAcid Separate1 Separate Layers WashAcid->Separate1 OrganicLayer1 Organic Layer (Impurities) Separate1->OrganicLayer1 Organic AqueousLayer1 Aqueous Layer (Protonated Amine) Separate1->AqueousLayer1 Aqueous Basify Add Base (e.g., NaOH) AqueousLayer1->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 AqueousLayer2 Aqueous Layer (Waste) Separate2->AqueousLayer2 Aqueous OrganicLayer2 Organic Layer (Free Base) Separate2->OrganicLayer2 Organic Dry Dry (e.g., Na₂SO₄) OrganicLayer2->Dry Evaporate Evaporate Solvent Dry->Evaporate End Pure Free Base Evaporate->End

Caption: Workflow for purification via acid-base extraction.

Conclusion

The selection between 6-bromo-3-chloropyridin-2-amine free base and its hydrochloride salt is a strategic decision with significant practical consequences. The free base, with its available lone pair of electrons, is the workhorse of many synthetic transformations. In contrast, the hydrochloride salt offers superior stability, enhanced aqueous solubility, and often greater ease of purification, making it advantageous for storage, specific reaction conditions, and formulation development. A thorough understanding of the distinct properties and appropriate handling of each form is paramount for the successful execution of research and development activities in the pharmaceutical sciences. By leveraging the unique characteristics of both the free base and its salt, researchers can optimize their workflows, improve yields, and accelerate the discovery and development of new medicines.

References

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Methodological & Application

Buchwald-Hartwig amination procedures with 6-bromo-3-chloropyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Bromo-3-chloropyridin-2-amine Hydrochloride

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 6-bromo-3-chloropyridin-2-amine hydrochloride . This substrate presents a unique "push-pull" electronic environment: the electron-donating amino group at C2 competes with the electron-withdrawing chloro (C3) and bromo (C6) substituents.

Key Technical Challenges Addressed:

  • Salt Neutralization: The hydrochloride salt form requires specific base stoichiometry to prevent catalyst deactivation.

  • Chemo-selectivity: Exclusive coupling at the C6-Bromo position while retaining the C3-Chloro handle for subsequent functionalization.

  • Catalyst Poisoning: Mitigation of non-productive coordination of Palladium to the free C2-amino group or the pyridine nitrogen.

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Profile
  • C6-Bromo (Electrophile): The primary site for Oxidative Addition (OA). The bond dissociation energy (BDE) of C–Br is significantly lower than C–Cl, and its position

    
     to the pyridine nitrogen renders it highly activated for Pd(0) insertion.
    
  • C3-Chloro (Bystander): Provides steric bulk and inductive electron withdrawal. Under standard Buchwald conditions (<100°C), the C–Cl bond remains inert, serving as a valuable orthogonal handle for future Suzuki or Negishi couplings.

  • C2-Amine (Interference): As a primary amine, it can act as a competing nucleophile (homocoupling) or a ligand that binds Pd(II), arresting the catalytic cycle.

  • Hydrochloride Salt: The protonated pyridine nitrogen (

    
    ) is electron-deficient but non-nucleophilic. However, the HCl must be neutralized in situ to generate the active free base without quenching the anionic base required for the catalytic cycle.
    
Catalyst & Ligand Selection Strategy

To overcome the "poisoning" effect of the substrate's free amine and pyridine nitrogen, we utilize bulky, electron-rich biaryl phosphine ligands .

ComponentRecommendationRationale
Ligand BrettPhos or XPhos Bulky substituents (cyclohexyl/isopropyl) prevent the formation of stable, inactive Pd-substrate complexes. High electron density facilitates oxidative addition into the electron-poor pyridine ring.
Precatalyst Pd(OAc)₂ or G3-Palladacycles G3 precatalysts (e.g., BrettPhos Pd G3) ensure rapid generation of the active mono-ligated Pd(0) species, crucial for difficult heteroaryl halides.
Base LiHMDS or NaOtBu LiHMDS is preferred for substrates with acidic protons or high steric demand. NaOtBu is standard for robust substrates.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for thermal activation; t-Amyl alcohol often accelerates rates in aminations of halopyridines.

Experimental Protocols

Protocol A: General Coupling with Secondary Amines (Standard)

Best for: Morpholine, Piperidine, N-Methylpiperazine derivatives.

Reagents:

  • Substrate: 6-bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

  • Amine Partner: Secondary amine (1.2 equiv)

  • Catalyst: Pd₂ (dba)₃ (2 mol%)[1]

  • Ligand: XPhos (4-8 mol%)

  • Base: NaOtBu (3.5 equiv) — Note: Extra equivalents account for HCl neutralization.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Salt Break (In Situ): In a reaction vial, combine the substrate HCl salt and NaOtBu (3.5 equiv). Add solvent (0.2 M concentration relative to substrate). Stir at room temperature for 10 minutes. Observation: The mixture may become cloudy as NaCl precipitates.

  • Catalyst Addition: Add the amine partner, Pd₂(dba)₃, and XPhos.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes or perform 3 vacuum/backfill cycles.

  • Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by LCMS.[2]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Coupling with Primary Amines (Advanced)

Best for: Anilines, Benzylamines, hindered alkyl amines.

Reagents:

  • Substrate: 6-bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

  • Amine Partner: Primary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–4 mol%)

  • Base: LiHMDS (1.0 M in THF, 3.5 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: t-Amyl Alcohol or THF

Procedure:

  • Setup: Charge a dried Schlenk tube with the substrate HCl salt and BrettPhos Pd G3.

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent/Amine: Add anhydrous solvent and the primary amine via syringe.

  • Base Addition: Add LiHMDS solution dropwise at RT. Note: Exotherm may occur due to HCl neutralization.

  • Reaction: Heat to 80–90°C . The G3 catalyst activates rapidly; reaction times are often shorter (1–6 hours).

  • Quench: Dilute with wet EtOAc or NH₄Cl (aq).

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the reaction based on the amine partner and salt handling.

BuchwaldLogic Start Substrate: 6-bromo-3-chloropyridin-2-amine HCl Neutralization Step 1: In-Situ Neutralization (Req. >3.0 eq Base) Start->Neutralization AmineType Select Amine Partner Neutralization->AmineType SecAmine Secondary Amine (Morpholine, Piperidine) AmineType->SecAmine PriAmine Primary Amine (Aniline, Benzylamine) AmineType->PriAmine CondA Protocol A: Pd2(dba)3 / XPhos NaOtBu / Toluene / 100°C SecAmine->CondA Product Target Product: C6-Aminated-3-chloro-2-aminopyridine CondA->Product SideRxn Avoid Side Reactions: - C3-Cl Coupling (Too mild) - Dehalogenation (Avoid alcohols with NaOtBu) CondA->SideRxn Risk CondB Protocol B: BrettPhos Pd G3 LiHMDS / t-Amyl Alcohol / 80°C PriAmine->CondB CondB->Product

Caption: Decision tree for selecting catalyst systems based on amine class, ensuring chemo-selective C6-arylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion HCl salt not fully neutralized.Increase base to 4.0 equiv or perform a free-base extraction (EtOAc/NaHCO₃) before the reaction.
Dehalogenation (Product has no Br or Cl)

-Hydride elimination from Pd-Amido complex.
Switch solvent to Toluene (avoid alcohols). Lower temperature to 80°C. Increase amine concentration.
C3-Cl Coupling Reaction temperature too high; Ligand too active.Strictly control temp <110°C. Do not use AdBrettPhos (too active for Cl). Stick to standard BrettPhos.
Pd Black Precipitation Catalyst decomposition / Instability.Switch to a precatalyst (e.g., XPhos Pd G2/G3). Ensure O₂ exclusion is rigorous.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • BenchChem. (2025).[2][3][9] Reactivity of 6-Bromopyridin-3-amine and 2-amino-5-bromopyridine in Cross-Coupling.[2] BenchChem Application Notes. Link

  • Maiti, D., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Link

  • Wuxi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Link

Sources

Microwave-assisted synthesis using 6-bromo-3-chloropyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Scaffold Diversification of 6-Bromo-3-chloropyridin-2-amine Hydrochloride via Microwave Irradiation

Executive Summary

Target Molecule: 6-Bromo-3-chloropyridin-2-amine hydrochloride (CAS: 1060815-73-7) Core Utility: A polyfunctional pyridine scaffold offering three orthogonal reactive sites for the rapid construction of kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands. The Challenge: The C3-chlorine atom introduces steric bulk that can hinder catalysis at the adjacent C2-amine and C4-positions, while the hydrochloride salt form poses pressure risks in sealed-vessel microwave chemistry. The Solution: Microwave-assisted synthesis (MAS) overcomes the steric and electronic deactivation inherent to the 3-chloro substituent. This guide details optimized protocols for C6-arylation (Suzuki), C2/N1-cyclization (Imidazopyridine formation), and safe handling of the hydrochloride salt.

Strategic Analysis: Orthogonal Reactivity & Salt Management

The Reactivity Map

The scaffold presents a "reactivity triad" that must be engaged in a specific order to maximize yield and chemoselectivity.

  • Site A (C6-Bromine): The most electrophilic site. Activated by the ring nitrogen (ortho-position), it is the primary handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Site B (C2-Amine + N1): A binucleophilic region. The C3-chlorine sterically crowds this region, making thermal cyclizations slow. Microwave irradiation provides the necessary activation energy to force cyclocondensation with

    
    -haloketones.
    
  • Site C (C3-Chlorine): Generally inert under standard coupling conditions, serving as a steric wedge to enforce conformation in the final drug target.

Critical Insight: Handling the Hydrochloride Salt

Safety Warning: 6-Bromo-3-chloropyridin-2-amine is supplied as an HCl salt to improve shelf stability. In a sealed microwave vial, the thermal dissociation of HCl gas creates a dangerous pressure spike and can poison Pd-catalysts.

The "Free-Base In Situ" Strategy: Do not rely on standard carbonate bases alone. The protocol below incorporates a specific "Pre-soak" step using a tertiary amine scavenger (DIPEA) or a biphasic inorganic neutralization before adding the catalyst.

Visualization: Workflow & Chemoselectivity

ReactivityMap Start 6-Bromo-3-chloropyridin-2-amine (HCl Salt) Neutralization Step 1: In-situ Neutralization (DIPEA/Dioxane or K3PO4/H2O) Start->Neutralization Vent HCl gas prevent pressure Suzuki Path A: Suzuki Coupling (C6-Arylation) Neutralization->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 MW: 100°C, 30 min Cyclization Path B: Cyclization (Imidazo[1,2-a]pyridine) Neutralization->Cyclization R-COCH2Br MW: 120°C, 20 min ProductA 6-Aryl-3-chloropyridin-2-amine Suzuki->ProductA ProductB 6-Bromo-8-chloro-imidazo[1,2-a]pyridine Cyclization->ProductB

Caption: Logical workflow for divergent synthesis. Path A prioritizes C6-functionalization; Path B prioritizes heterocyclic core formation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C6-Selective)

Objective: Installation of aryl/heteroaryl groups at the C6 position while preserving the C3-Cl and C2-NH2.

Reagents:

  • Substrate: 6-Bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Selected for resistance to chelating amines.

  • Base: 2M Aqueous K₂CO₃ (3.5 equiv) - Extra equivalents account for HCl neutralization.

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Methodology:

  • Neutralization (Critical): In a microwave vial, suspend the pyridine HCl salt in the dioxane. Add the aqueous K₂CO₃. Stir at room temperature for 5 minutes uncapped to allow initial CO₂ evolution from acid neutralization.

  • Loading: Add the boronic acid and the Palladium catalyst.[1][2]

  • Sealing & Purging: Cap the vial and purge with Argon/Nitrogen for 60 seconds via needle inlet/outlet.

  • Irradiation:

    • Temp: 100 °C

    • Hold Time: 30 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Dilute with EtOAc, wash with water/brine. The C3-Cl prevents some side reactions, but if the product contains residual Pd, treat with a scavenger resin (e.g., SiliaMetS® Thiol).

Data Comparison:

Parameter Conventional Thermal (Reflux) Microwave Assisted
Time 12–18 Hours 30 Minutes
Yield 65–72% 85–92%

| Purity | Requires chromatography | Often precipitation-pure |

Protocol B: Imidazo[1,2-a]pyridine Scaffold Construction

Objective: Cyclization of the C2-amine and N1 nitrogen with


-haloketones. The C3-chlorine makes the N1 nitrogen less nucleophilic; MW energy overcomes this barrier.

Reagents:

  • Substrate: 6-Bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

  • Electrophile: Chloroacetaldehyde (50% aq) or substituted 2-bromoacetophenone (1.2 equiv).

  • Base: NaHCO₃ (2.5 equiv).

  • Solvent: Ethanol or DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: Mix the pyridine salt, electrophile, and base in the microwave vial containing Ethanol.

  • Pre-stir: Vortex for 1 minute to ensure homogeneity.

  • Irradiation:

    • Temp: 120 °C (Ethanol) or 140 °C (DMF)

    • Hold Time: 20 minutes

    • Pressure Limit: Set to 200 psi (Ethanol builds pressure rapidly).

  • Mechanism: The reaction proceeds via N-alkylation followed by cyclodehydration. The microwave heating accelerates the dehydration step, which is the rate-determining step due to the steric clash with the C3-chlorine.

  • Isolation: Cool to RT. The product often precipitates upon addition of water. Filter and wash with cold ether.

Troubleshooting & Expert Tips

  • Catalyst Poisoning: The free amine at C2 can coordinate to Palladium. If conversion is low in Protocol A, switch to Pd(Amphos)Cl₂ or add a bulky ligand like XPhos , which prevents the amine from shutting down the catalytic cycle.

  • Regioselectivity (SNAr vs Coupling): While the C6-Br is activated, do not attempt Nucleophilic Aromatic Substitution (SNAr) with weak nucleophiles. The electron-donating C2-amine deactivates the ring. Use Buchwald-Hartwig conditions (Pd-catalyzed) rather than SNAr for amination at C6.

  • Dehalogenation: If you observe loss of the C6-Br without coupling (hydrodehalogenation), reduce the reaction temperature to 80°C and ensure the solvent is thoroughly degassed (oxygen promotes homocoupling/reduction pathways).

References

  • Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Tetrahedron Letters, vol. 43, no. 46, 2002, pp. 8331-8334. Link

  • Alzimami, et al. "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines." Der Pharma Chemica, vol. 9, no. 3, 2017, pp. 35-38.[4] Link

  • Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Chemistry – A European Journal, vol. 12, no. 20, 2006. Link

  • BenchChem Application Data. "Reactivity of 6-Bromo-3-chloropyridin-2-amine." BenchChem Reactivity Guide, 2025.[5] Link

Sources

Troubleshooting & Optimization

Purification methods for 6-bromo-3-chloropyridin-2-amine hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-3-chloropyridin-2-amine Hydrochloride

Topic: Purification, Handling, and Troubleshooting of 6-Bromo-3-chloropyridin-2-amine Hydrochloride Intermediates. CAS Registry Number (Free Base): 1060815-73-7 Target Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary

6-Bromo-3-chloropyridin-2-amine is a critical scaffold in the synthesis of SHP2 inhibitors and other kinase-targeting oncology drugs.[1] The presence of both bromine and chlorine atoms renders the pyridine ring electron-deficient, significantly affecting the basicity of the exocyclic amine and the ring nitrogen. This guide addresses the specific challenges of purifying its hydrochloride (HCl) salt, particularly issues regarding "oiling out" during crystallization and separating regioisomers.

Part 1: Critical Purification Workflows

Module A: Solving the "Sticky Oil" Phenomenon

User Issue: "I added HCl in dioxane to my free base dissolved in ethyl acetate, but instead of a white solid, a sticky yellow oil separated at the bottom."

Technical Insight: Halogenated aminopyridines are weak bases. When rapid protonation occurs in non-polar solvents, the lattice energy of the salt is often insufficient to overcome the solvation energy of impurities or trapped solvent, leading to an amorphous "oil" rather than a crystal lattice.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent System Isopropanol (IPA) or Ethanol/EtOAc (1:4) Alcohols provide hydrogen bonding that stabilizes the transition from solution to crystal lattice, preventing rapid amorphous precipitation.
Acid Source 4M HCl in Dioxane (Slow addition)Anhydrous conditions prevent the formation of hydrates, which are often more hygroscopic and prone to oiling.
Temperature 0°C

Room Temp
Start cold to initiate nucleation, but allow warming to cure the crystal lattice.

Step-by-Step Recovery of "Oiled" Product:

  • Decant the supernatant solvent from the oil.

  • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) (~60°C).

  • Add Ethyl Acetate (EtOAc) dropwise until slight turbidity persists.

  • Add a seed crystal (if available) or scratch the glass wall.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filter the resulting off-white solid and wash with cold heptane.

Module B: Regioisomer Differentiation & Removal

User Issue: "My LC-MS shows a single peak with the correct mass, but the NMR looks 'messy'. How do I know if I have the 3-chloro-6-bromo isomer or the 5-chloro isomer?"

Technical Insight: Synthesis via halogenation of 2-aminopyridine often yields mixtures. Mass spectrometry cannot distinguish between 6-bromo-3-chloro (Target) and 5-bromo-3-chloro or 3-bromo-5-chloro isomers. 1H NMR coupling constants are the definitive diagnostic tool.

Diagnostic Logic:

  • Target (6-Bromo-3-chloropyridin-2-amine): Protons are at positions 4 and 5 . These are adjacent (vicinal).

    • Expected Pattern: Two doublets.[2]

    • Coupling Constant (

      
      ):~8.0 Hz  (Characteristic of vicinal H4–H5 coupling in pyridines).
      
  • Isomer (e.g., 4,6-disubstituted): Protons would be meta to each other.

    • Expected Pattern: Two doublets (or singlets).

    • Coupling Constant (

      
      ):~1–2 Hz  (Meta coupling).
      

Purification Strategy for Isomers: If isomers are detected >5%:

  • Do NOT form the salt yet. Isomer separation is far more efficient on the free base using silica chromatography.

  • Eluent: Hexanes:Ethyl Acetate (Gradient 10%

    
     40%). The 3-chloro isomer is typically less polar than the 5-chloro isomer due to the shielding effect of the adjacent amino group.
    

Part 2: Visual Troubleshooting Guides

Workflow 1: Decision Tree for Salt Crystallization

Purification_Logic Start Crude Free Base Check_Purity Check Purity (LC-MS/NMR) Start->Check_Purity Isomer_Issue Isomers Present? Check_Purity->Isomer_Issue Chromatography Silica Column (Hex/EtOAc) Purify Free Base Isomer_Issue->Chromatography Yes (>5%) Salt_Formation Dissolve in IPA/EtOAc Isomer_Issue->Salt_Formation No Chromatography->Salt_Formation Add_Acid Add 4M HCl/Dioxane (Dropwise at 0°C) Salt_Formation->Add_Acid Result_Check Observation? Add_Acid->Result_Check Solid White Precipitate (Filter & Wash) Result_Check->Solid Crystals Oil Sticky Oil/Gum Result_Check->Oil Oiling Out Reheat Reheat to 60°C Add IPA until clear Oil->Reheat Cool Slow Cool + Seed Reheat->Cool Cool->Solid

Caption: Logic flow for converting 6-bromo-3-chloropyridin-2-amine free base to its hydrochloride salt, addressing isomer separation and oiling issues.

Workflow 2: NMR Diagnostic Logic

NMR_Logic Sample Unknown Isomer Sample Analyze Analyze Aromatic Region (7.0 - 8.5 ppm) Sample->Analyze Coupling Measure J Constant Analyze->Coupling Vicinal J = 7.5 - 8.5 Hz (Vicinal H4-H5) Coupling->Vicinal Meta J = 0 - 2.0 Hz (Meta H-H) Coupling->Meta Target CONFIRMED: 6-Bromo-3-chloro Vicinal->Target Wrong REJECT: Wrong Regioisomer Meta->Wrong

Caption: NMR decision matrix for verifying the 6-bromo-3-chloropyridin-2-amine structure based on proton coupling constants.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the product turn brown upon storage?

  • Answer: Aminopyridines are susceptible to oxidation, forming N-oxides or azo-dimers, especially when halogenated.

  • Handling: Store the HCl salt under Argon or Nitrogen in an amber vial at -20°C. The salt form is significantly more stable than the free base.

Q2: Can I use water to recrystallize the salt?

  • Answer: While the HCl salt is water-soluble, heating it in water can lead to hydrolysis of the halogen (displacement by -OH) or dissociation of the salt if the concentration is too low.

  • Recommendation: Use Ethanol containing 1-2% water if absolutely necessary, but avoid pure water.

Q3: What is the expected melting point?

  • Answer:

    • Free Base: Typically 88–93°C (based on 2-amino-6-bromopyridine analogs).

    • HCl Salt: >200°C (with decomposition).

    • Note: A sharp melting point is the best quick indicator of salt purity.

References

  • BenchChem. (2025).[3][4] Synthesis and Reactivity of Halogenated Aminopyridines. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-6-bromopyridine. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Amino-5-chloropyridine (Analogous NMR Data). Retrieved from

  • Google Patents. (2014). Patent CN103664765A: Preparation method of 2-amino-3-bromopyridine. Retrieved from

  • ChemicalBook. (2024).[5] NMR Spectrum Data for Brominated Pyridines. Retrieved from

Sources

Solving solubility issues with 6-bromo-3-chloropyridin-2-amine hydrochloride in water

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BCPA-001 Compound: 6-bromo-3-chloropyridin-2-amine hydrochloride Molecular Weight: ~243.9 g/mol (Salt), ~207.45 g/mol (Free Base) Classification: Halogenated Heterocyclic Amine Salt[1]

Executive Summary

This guide addresses the solubility challenges associated with 6-bromo-3-chloropyridin-2-amine hydrochloride . Users frequently report "crashing out" (precipitation) upon dilution in water or biological buffers.[1]

The Root Cause: Contrary to the expectation that "salts are soluble," this compound suffers from Salt Disproportionation . The electron-withdrawing nature of the halogens (Bromine at C6, Chlorine at C3) significantly lowers the pKa of the pyridine nitrogen (estimated pKa < 3.5).[1] In neutral water (pH ~7), the salt hydrolyzes, releasing the hydrophobic free base, which precipitates immediately.

Part 1: The Chemistry of the Problem (Root Cause Analysis)[1]

To solve the solubility issue, you must understand the competing forces in your vial.

The "Grease" Factor (Lipophilicity)

The free base of this molecule is highly lipophilic due to the heavy halogen atoms.

  • Bromine & Chlorine: These large, non-polar atoms increase the logP (partition coefficient), making the crystal lattice energy high and water solubility of the free base negligible.

The "Weak Magnet" Factor (pKa Suppression)

A standard 2-aminopyridine has a pKa of ~6.[1]86. However, your compound is substituted with electron-withdrawing groups:

  • Inductive Effect: The Cl and Br atoms pull electron density away from the pyridine nitrogen.

  • Result: The nitrogen becomes a very weak base.[2] It holds onto the HCl proton loosely.

  • The Crash: When you dissolve the salt in water, the pH of the solution is often higher than the pKa of the molecule. The proton leaves the nitrogen, reforming the insoluble free base.

Part 2: Troubleshooting & FAQs

Q1: "I dissolved the powder in water, but it turned cloudy within minutes. Why?"

Diagnosis: pH-Induced Disproportionation. Your solution pH drifted above the molecule's pKa (likely < 4.0).[1] Solution: You must maintain an acidic environment to keep the nitrogen protonated (ionic).

  • Fix: Do not use pure water. Use 0.1 N HCl or a Citrate Buffer (pH 3.0) as your aqueous vehicle.[1]

Q2: "I tried dissolving it in PBS (Phosphate Buffered Saline), and it wouldn't dissolve at all."

Diagnosis: The Common Ion Effect. PBS contains a high concentration of Sodium Chloride (~137 mM NaCl).

  • Mechanism: The solubility product (

    
    ) is governed by 
    
    
    
    .[1] Since the buffer is already saturated with Chloride ions (
    
    
    ), the equilibrium shifts to the left, forcing your drug to precipitate as the solid hydrochloride salt.
  • Fix: Avoid saline-based buffers for initial solubilization. Use 5% Dextrose in Water (D5W) if isotonicity is required, or dilute from a concentrated organic stock.[1]

Q3: "What is the best solvent system for animal studies (in vivo)?"

Diagnosis: You need a balance of solubility and biocompatibility.[3] Recommendation: Use a Cosolvent + Complexation approach.

  • Gold Standard: 10% DMSO + 40% PEG400 + 50% Water (Acidified).[1]

  • Platinum Standard (Sensitive Models): 10% DMSO + 20% HP-β-Cyclodextrin (in pH 4.0 Citrate Buffer).[1]

Part 3: Recommended Formulation Protocols

Protocol A: The "Acid-Lock" Aqueous Method

Best for in vitro assays where low pH is tolerable.[1]

  • Calculate: Determine the mass required for your target concentration (e.g., 10 mM).

  • Vehicle Prep: Prepare 10 mL of 10 mM HCl (pH ~2.0).

  • Dissolution: Add the solid compound to the vehicle.

  • Sonication: Sonicate at 35°C for 5-10 minutes.

    • Note: The slight heat helps overcome lattice energy; the acid keeps it ionic.

  • Verification: Solution should remain clear. If used in cell culture, ensure the addition volume is small enough (<1% v/v) that the culture media's buffering capacity neutralizes the acid after dilution.

Protocol B: The "Universal Stock" (DMSO/PEG)

Best for freezing stocks and animal dosing.[1]

ComponentRoleVolume Fraction
DMSO Primary Solubilizer (breaks crystal lattice)10%
PEG 400 Cosolvent (stabilizes hydrophobic regions)40%
0.05 M Citrate Buffer (pH 3.5) Aqueous Phase (maintains protonation)50%

Procedure:

  • Dissolve the solid completely in pure DMSO (concentration = 10x final target).

  • Add PEG 400 and vortex heavily.

  • Slowly add the Citrate Buffer while vortexing.

    • Critical: Do not add DMSO to the buffer. Add Buffer to the DMSO/PEG mix to prevent "shock precipitation."

Part 4: Visualization of Solubility Dynamics

Diagram 1: Solubility Decision Tree

This logic flow helps you choose the correct solvent system based on your experimental constraints.

SolubilityTree Start Start: Solid HCl Salt CheckpH Is the vehicle pH < 3.5? Start->CheckpH CheckCl Does vehicle contain Cl- (PBS/Saline)? CheckpH->CheckCl Yes (Acidic) Precipitate_Base Precipitate Risk: Free Base Formation CheckpH->Precipitate_Base No (Neutral/Basic) Soluble Likely Soluble (Ionic Form) CheckCl->Soluble No (Water/Dextrose) Precipitate_Salt Precipitate Risk: Common Ion Effect CheckCl->Precipitate_Salt Yes (High NaCl) Cosolvent Add Cosolvent (DMSO/PEG400) Precipitate_Base->Cosolvent Fix Precipitate_Salt->Cosolvent Fix Cosolvent->Soluble With Acidic Buffer

Caption: Decision logic for preventing precipitation. Note that neutral pH triggers free base crash-out, while high chloride triggers salt crash-out.[1]

Diagram 2: The Mechanism of Failure

Understanding the chemical equilibrium in your vial.

Equilibrium Salt Solid HCl Salt (Crystalline) Ionized Dissolved Ion (Protonated Pyridine) Salt->Ionized Dissolution Ionized->Salt Excess Cl- (Common Ion) FreeBase Free Base (Precipitate) Ionized->FreeBase Hydrolysis (pH > pKa) FreeBase->Ionized Acidification (pH < pKa) Water Add Water (pH 7) Acid Add Acid (H+)

Caption: The equilibrium trap. In neutral water, the reaction moves right (Hydrolysis), causing precipitation.[1] You must force it left (Acidification).

References

  • Serajuddin, A. T. (2007).[1][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Context: Authoritative review on the physicochemical principles of salt solubility, including the "pHmax" concept where salts disproportion
  • Miyazaki, S., et al. (1981).[1][5] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Link

    • Context: Seminal paper describing the "Common Ion Effect" where HCl salts precipitate in the presence of saline/chloride buffers.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Context: The industry-standard handbook for understanding why weak bases (like aminopyridines) form unstable salts.[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

    • Context: Detailed explanation of pKa shifts caused by electron-withdrawing substituents (halogens) on heterocyclic rings.

Sources

Technical Support Center: Recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-bromo-3-chloropyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful recrystallization of this compound. We will explore the underlying principles of solvent selection and crystallization techniques to help you overcome common challenges and achieve high purity.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it is crucial to understand the physicochemical properties of 6-bromo-3-chloropyridin-2-amine hydrochloride. The presence of a bromine atom, a chlorine atom, and an amino group on the pyridine ring, along with its formulation as a hydrochloride salt, significantly influences its solubility and crystallization behavior. The hydrochloride salt form generally increases the polarity of the molecule, making it more soluble in polar solvents.

Key Molecular Features Influencing Recrystallization:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can engage in hydrogen bonding. However, pyridines and their derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[1][2]

  • Amino Group: The primary amine group is a strong hydrogen bond donor, which increases the polarity of the molecule.

  • Halogens (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and can influence crystal lattice packing.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity and often enhances solubility in polar protic solvents like water and alcohols, while decreasing solubility in non-polar organic solvents.[1][2]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride.

Q1: What is the best starting point for selecting a recrystallization solvent?

A1: Given that you are working with a hydrochloride salt, polar protic solvents are the most logical starting point. The general principle of "like dissolves like" suggests that the highly polar salt will have better solubility in polar solvents.[3] A good initial screening should include:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

Often, a mixed solvent system is required to achieve the ideal solubility profile for recrystallization. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble.

Q2: My compound is insoluble in most common organic solvents. What should I do?

A2: This is a common observation for hydrochloride salts. The high polarity of the salt form makes it poorly soluble in many organic solvents.[4] Instead of attempting to find a single organic solvent, consider the following strategies:

  • Utilize Polar Protic Solvents: Focus your efforts on water, ethanol, methanol, and mixtures thereof.

  • Acidified Solvents: In some cases, using a solvent containing a small amount of acid (like acetic acid) can help maintain the salt form and improve solubility in certain solvent systems.[5]

  • Convert to Free Base: If recrystallization of the salt proves too difficult, you can neutralize the hydrochloride salt to its free base form. The free base will be less polar and thus more soluble in a wider range of organic solvents, potentially making recrystallization easier. After purification, the free base can be converted back to the hydrochloride salt if required.

Q3: The compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[6] To mitigate this:

  • Use a larger volume of solvent: This can prevent the solution from becoming too concentrated upon cooling.[6][7]

  • Cool the solution slowly: Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool to room temperature slowly before inducing further crystallization with an ice bath.[6]

  • Add a seed crystal: Introducing a small crystal of the pure compound can provide a nucleation site for crystal growth to begin.[6]

  • Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation points.[6]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[6][7] 2. Attempt to induce crystallization by adding a seed crystal or scratching the inside of the flask.[6] If these fail, consider cooling the solution in an ice bath.
Poor recovery of the purified compound. 1. The compound is too soluble in the cold solvent. 2. Too little of the "poor" solvent was used in a mixed solvent system.1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. If using a mixed solvent system, you can try adding a small amount of the "poor" solvent to the cold solution to further decrease the solubility of your compound.
The purified compound is still impure. 1. The cooling process was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent system is not effective at separating the impurities.1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Screen other solvent systems. Sometimes a different solvent or solvent combination will leave the specific impurities dissolved in the mother liquor. 3. Consider a pre-purification step, such as washing the crude salt with a solvent in which it is insoluble but the impurities are soluble (e.g., diethyl ether or ethyl acetate).[8]

IV. Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride.

Materials:

  • Crude 6-bromo-3-chloropyridin-2-amine hydrochloride

  • Test tubes or small vials

  • Selection of potential solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane)

  • Hot plate or water bath

  • Stirring rods

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, to assess solubility in the cold solvent. A good solvent will dissolve the compound poorly or not at all at room temperature.

  • Heat the test tubes that showed poor solubility in the cold solvent. Continue adding the solvent dropwise until the compound completely dissolves. A suitable solvent will dissolve the compound completely when hot.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields a good quantity of crystalline solid.

Protocol 2: Recrystallization from a Single Solvent (Example: Ethanol)

Procedure:

  • Place the crude 6-bromo-3-chloropyridin-2-amine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of cold ethanol.

  • Heat the mixture to boiling while stirring.

  • Continue adding hot ethanol dropwise until the solid just dissolves.

  • If the solution is colored, you may consider adding a small amount of activated charcoal and boiling for a few minutes to remove colored impurities. If so, perform a hot filtration to remove the charcoal.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.[3]

  • Dry the crystals thoroughly.

Protocol 3: Recrystallization from a Mixed Solvent System (Example: Ethanol/Hexane)

Procedure:

  • Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).

  • While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of ethanol and hexane.

  • Dry the purified crystals.

V. Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting recrystallization.

Caption: Troubleshooting workflow for recrystallization.

VI. Concluding Remarks

The successful recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride is an achievable goal with a systematic approach to solvent selection and a clear understanding of crystallization principles. This guide provides the foundational knowledge and practical steps to troubleshoot common issues. Remember that patience and careful observation are key to obtaining a high-purity product. For further assistance, please do not hesitate to contact our technical support team.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available from: [Link]

  • University of Canterbury. RECRYSTALLISATION. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]

Sources

Technical Support Center: Handling Hygroscopic 6-Bromo-3-chloropyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: HYGRO-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Mitigation of Hygroscopicity and Deliquescence in Aminopyridine Salts[1]

Executive Summary: The "Wet Salt" Challenge

You are likely accessing this guide because your solid 6-bromo-3-chloropyridin-2-amine hydrochloride has clumped, turned into a paste, or liquefied (deliquesced) upon exposure to air.

The Science: Pyridine hydrochloride salts are notorious for high lattice energies that are easily overcome by the hydration energy of atmospheric moisture. The chloride ion (


) acts as a strong hydrogen-bond acceptor for water molecules, breaking the crystal lattice and forming a concentrated aqueous solution.

The Impact:

  • Stoichiometry Errors: Weighing "wet" salt introduces massive equivalents errors (up to 30-50% mass error), leading to failed cross-couplings (e.g., Buchwald-Hartwig, Suzuki).[1]

  • Acidity: Hydrolysis generates free HCl, which can protonate sensitive ligands (e.g., phosphines) or deactivate basic catalysts.

Tier 1: Immediate Handling & Storage (Prevention)[1]

Goal: Prevent the material from absorbing water in the first place.

Standard Operating Procedure (SOP-01): The "Dry Chain"
Critical StepProtocolScientific Rationale
Storage Store in a desiccator with active

or silica gel.[1] Tape the cap with Parafilm.
Maintains a local Relative Humidity (RH) near 0%, below the Critical Relative Humidity (CRH) of the salt.
Weighing Do not weigh on an open balance. Use a "difference weighing" technique inside a glovebag or glovebox if possible.Minimizes exposure time.[2] The rate of water uptake can be mg/minute in humid labs.
Transfer Use a pre-dried, argon-flushed vial.Prevents condensation on the glass surface from transferring to the solid.

Q: My lab doesn't have a glovebox. How do I weigh this accurately? A: Use the "Difference by Vial" method:

  • Add approximate amount of solid to a tared vial quickly. Cap immediately.

  • Weigh the closed vial (Weight A).

  • Transfer the solid into your reaction vessel.

  • Immediately recap and weigh the empty vial (Weight B).

  • Mass Added = Weight A - Weight B. This eliminates the error of the salt absorbing water during the reading of the balance.

Tier 2: Analytical Troubleshooting (Quality Control)

Goal: Determine exactly how much "real" compound you have versus water.

The Trap: Standard LCMS will show the correct mass (


) even if the sample is 50% water. 1H NMR in 

will show a broad water peak that overlaps with exchangeable amine protons.[1]
Protocol: Quantitative NMR (qNMR) for Potency

Do not rely on the label weight. Calculate the "Effective Molecular Weight" (EMW).

  • Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (dried).

  • Solvent:

    
     (dry).
    
  • Procedure:

    • Weigh ~10 mg of Sample (record exact mass to 0.01 mg).

    • Weigh ~10 mg of Standard (record exact mass).

    • Dissolve both in the same NMR tube.

    • Set relaxation delay (

      
      ) to ≥ 10 seconds (ensure full relaxation).
      
  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, W = Weight)[1]
    

Tier 3: Synthetic Application (Reaction Setup)

Goal: Using the salt in Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

Issue: The HCl salt is acidic. In a Buchwald-Hartwig amination, the HCl will instantly consume 1 equivalent of your base (e.g.,


, 

) and potentially protonate your phosphine ligand (

), killing the catalyst.
Decision Matrix: Salt vs. Free Base

Caption: Workflow for determining whether to neutralize the HCl salt prior to catalytic coupling.

Protocol A: In-Situ Free Basing (Recommended)

Avoids isolating the sticky free base.[1]

  • Dissolve the HCl salt in a biphasic mixture of DCM and Sat.

    
     .
    
  • Stir vigorously for 10 minutes.

  • Separate layers.[3][4] Extract aqueous layer 2x with DCM.

  • Dry organics over

    
    , filter, and concentrate.
    
  • Immediate Use: Re-dissolve the resulting oil/solid in your reaction solvent (e.g., Dioxane, Toluene) and proceed immediately. Do not store the free base long-term as it may oxidize.

Tier 4: Remediation (Recovery of Wet Material)

Goal: The cap was left off, and the solid is now a "goo". How do I save it?

Do NOT just put it in an oven. The HCl can sublime, or the compound can hydrolyze.

Protocol B: Azeotropic Drying

This method uses a solvent carrier to mechanically "lift" water out of the salt at a lower boiling point than water alone.

  • Dissolution: Dissolve the wet "goo" in a minimum amount of Methanol (to ensure homogeneity).

  • Carrier Addition: Add a large excess of Toluene (approx. 10:1 ratio Toluene:Methanol).

  • Evaporation: Rotovap at 45-50°C.

    • Mechanism:[3][5] The Methanol/Toluene/Water ternary azeotrope boils off first.

  • Repeat: Re-suspend the resulting solid in pure Toluene and rotovap again (2x).

  • Final Dry: Place the flask under high vacuum (< 1 mbar) for 12 hours.

Visual Confirmation: The material should transition from a translucent gum to a white/off-white free-flowing powder.[1]

Technical FAQ

Q: Can I use


 as a drying agent in the reaction? 
A:  No. 

will react with the HCl salt to release water and

(

).[1] This generates water rather than removing it. Use molecular sieves (4Å) after free-basing if strict anhydrous conditions are needed.[1]

Q: The MSDS says "Store at 2-8°C".[1] Should I keep it in the fridge? A: Caution required. Refrigerators are high-humidity environments. If you store it cold, you MUST let the container warm to room temperature before opening it. Opening a cold bottle in a warm lab causes immediate condensation inside the bottle, ruining the remaining stock.

Q: Why is the HCl salt used if it's so hard to handle? A: The free base (2-amino-pyridine derivative) is electron-rich and prone to oxidation (turning brown/black) over time.[1] The HCl salt protonates the pyridine nitrogen, reducing electron density and stabilizing the molecule against oxidation for long-term storage.

References

  • Reagent Properties & Handling: Sigma-Aldrich.[1] Product Specification: 6-Bromo-2-chloropyridin-3-amine. (Note: General handling for hygroscopic pyridine salts applies).[1]

  • Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard procedures for drying amine salts via azeotrope).

  • Cross-Coupling Methodology: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Discusses the impact of amine salts on catalyst activation).

  • Analytical Standards: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Optimizing Catalyst Selection for 6-Bromo-3-chloropyridin-2-amine HCl Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

Welcome to the technical support hub for 6-bromo-3-chloropyridin-2-amine HCl . This substrate presents a classic "chemoselective triad" challenge common in drug discovery:

  • C6-Bromine: The primary electrophilic site for oxidative addition (highly reactive).

  • C3-Chlorine: A secondary electrophilic site (less reactive, potential for side reactions).

  • C2-Amine (HCl salt): A Lewis basic site capable of catalyst poisoning and a proton source requiring neutralization.

This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to ensure high-yield cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while maintaining strict regiocontrol.

Troubleshooting Guides & FAQs

Issue 1: Catalyst Deactivation & Low Conversion

Q: My reaction turns black immediately (Pd black precipitation) or stalls at <20% conversion. Is the amine poisoning the catalyst?

A: Yes, the free amine (


) at the C2 position is a competent ligand for Pd(II), forming stable bis-amino complexes that arrest the catalytic cycle. This is exacerbated by the HCl salt if not fully neutralized.

Technical Fix:

  • Ligand Selection: Switch to bulky, electron-rich phosphines or biaryl monophosphines (Buchwald ligands). Ligands like XPhos , SPhos , or RuPhos are sterically demanding enough to prevent the substrate amine from binding to the Pd center [1].

  • Catalyst Loading: If using standard

    
    , the amine competes effectively with triphenylphosphine. Increase ligand loading to 
    
    
    
    or switch to a chelating ligand like dppf or Xantphos , which are harder to displace.
Issue 2: Regioselectivity (C6-Br vs. C3-Cl)

Q: I am seeing significant amounts of bis-coupled product or C3-coupled byproducts. How do I lock selectivity to the C6-Br?

A: The C6-Br bond is electronically activated (ortho to nitrogen) and possesses a weaker bond dissociation energy (BDE) than C3-Cl. However, "hot" catalysts can activate both.

Optimization Strategy:

  • Temperature Control: Run the reaction at 60–80 °C . Avoid refluxing in high-boiling solvents (e.g., toluene/water at 100 °C) unless necessary. The C6-Br oxidative addition is facile at lower temperatures [2].

  • Ligand Tuning: Avoid highly active ligands like

    
     or 
    
    
    
    if selectivity is poor.
    
    
    is excellent for distinguishing between aryl bromides and chlorides due to its specific bite angle and electronic properties.
Issue 3: Handling the HCl Salt

Q: The reaction is heterogeneous and sluggish. Does the HCl salt matter?

A: Absolutely. The HCl salt consumes 1 equivalent of your base immediately. If you use a standard stoichiometry (e.g., 2.0 equiv base), you are left with only 1.0 equiv for the Suzuki mechanism, which may be insufficient for boronic acid activation.

Protocol Adjustment:

  • Base Stoichiometry: Use at least 3.0 to 3.5 equivalents of base (e.g.,

    
     or 
    
    
    
    ).
  • Free-Basing Step: Ideally, pre-stir the substrate with the base in the solvent for 15–30 minutes before adding the catalyst and coupling partner. This ensures the amine is free-based and the HCl is neutralized, preventing acidic degradation of the catalyst.

Decision Logic & Workflows

The following diagrams illustrate the decision process for catalyst selection and the mechanistic pathway.

Diagram 1: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: 6-Bromo-3-chloropyridin-2-amine HCl Goal Desired Reaction? Start->Goal Suzuki Suzuki-Miyaura (C-C) Goal->Suzuki Buchwald Buchwald-Hartwig (C-N) Goal->Buchwald Selectivity Strict C6 Selectivity Required? Suzuki->Selectivity AmineType Coupling Partner Type? Buchwald->AmineType Standard Use Pd(dppf)Cl2 (High Selectivity, Robust) Selectivity->Standard Yes (Avoid Cl reaction) Difficult Sterically Hindered Partner? Selectivity->Difficult No / High Activity Needed Difficult->Standard No Advanced Use XPhos Pd G3 or SPhos Pd G3 (High Activity, Anti-Poisoning) Difficult->Advanced Yes Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos BrettPhos Pd G3 Primary->BrettPhos RuPhos RuPhos Pd G3 Secondary->RuPhos

Caption: Decision tree for selecting the optimal catalyst system based on reaction type and selectivity requirements.

Diagram 2: Mechanistic Competition & Poisoning

Mechanism Pd0 Active Catalyst Pd(0) Substrate 6-Br-3-Cl-Py-NH2 (Free Base) Pd0->Substrate Interacts with Coordination Path A: Amine Coordination (Catalyst Poisoning) Substrate->Coordination Sterically Unhindered Ligands OxAdd_Br Path B: Oxidative Addition (C6-Br) (FAST - Desired) Substrate->OxAdd_Br Bulky Ligands / dppf OxAdd_Cl Path C: Oxidative Addition (C3-Cl) (SLOW - Undesired) Substrate->OxAdd_Cl High Temp / Excess Cat DeadCat Inactive Pd-Amine Complex Coordination->DeadCat Product C6-Coupled Product OxAdd_Br->Product Transmetallation & RE

Caption: Mechanistic pathways showing the competition between productive oxidative addition (Path B) and catalyst poisoning (Path A).

Optimized Experimental Protocol

Protocol: C6-Selective Suzuki Coupling

Objective: Couple arylboronic acid to C6-position of 6-bromo-3-chloropyridin-2-amine HCl.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1–1.2 equiv

  • Catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     (3.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

  • Neutralization: Charge a reaction vial with the substrate (HCl salt) and Base (

    
    ). Add the solvent mixture (Dioxane/Water).
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes while stirring. Note: This step is critical to prevent homocoupling and oxidation.

  • Catalyst Addition: Add the Boronic Acid and Pd Catalyst.[1][2]

  • Reaction: Seal the vial and heat to 80 °C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If C3-Cl coupling is observed (>5%), lower temperature to 60 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Data Table: Ligand Performance Matrix
Ligand ClassExampleReactivity (C6-Br)Selectivity (vs Cl)Resistance to Amine PoisoningRecommendation
Bidentate dppfHighExcellent GoodFirst Choice
Biaryl Phosphine XPhos / SPhosVery High ModerateExcellent Use for difficult partners
Simple Phosphine

ModerateGoodPoorAvoid (needs high loading)
Bulky Alkyl

HighPoorGoodAvoid (risk of C3 reaction)

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Almond-Thynne, J., et al. (2016).[4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40–62. [Link]

  • Lutz, M. R., et al. (2017). High-Throughput Optimization of Palladium-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 21(10), 1642–1646. (General reference for screening methodologies). [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Technical Support Center: High-Selectivity Transformations of 6-bromo-3-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing Hydrodechlorination & Regioselectivity Loss Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

You are working with 6-bromo-3-chloropyridin-2-amine hydrochloride . This scaffold presents a classic "Selectivity Cliff." To succeed, you must exploit the electronic differences between the C6-Bromine and the C3-Chlorine without triggering the thermodynamic sink of hydrodechlorination.

The Substrate Profile
  • C6-Bromine (Target): Located

    
     to the pyridine nitrogen. Highly activated for oxidative addition (
    
    
    
    ) and nucleophilic aromatic substitution (
    
    
    ). This is your primary handle.
  • C3-Chlorine (The Risk): Located

    
     to the pyridine nitrogen but ortho to the electron-donating amine. While the C-Cl bond is stronger than C-Br, the adjacent amine can direct non-selective catalysts to this site via chelation.
    
  • C2-Amine (The Variable): As a hydrochloride salt, this group is protonated (

    
    ). It must be managed carefully; free-basing in situ releases the free amine, which is a potent ligand that can poison palladium catalysts or alter selectivity.
    

Core Troubleshooting Modules

Module A: Preventing Dechlorination in Cross-Couplings (Suzuki/Buchwald)

The Problem: You observe the product mass [M-Cl+H], indicating the chlorine has been replaced by hydrogen. Root Cause: This is usually caused by a "Hydride Source" in your system (e.g., alcoholic solvents, formate impurities) or a catalyst cycle that is too slow, allowing


-hydride elimination pathways to dominate.
Critical Control Parameters (CCP)
ParameterRecommendationScientific Rationale
Ligand Selection Use Bidentate Ligands (e.g., dppf, Xantphos) Monodentate ligands (like

) can dissociate, creating open coordination sites on Pd that facilitate

-hydride elimination (leading to dechlorination). Bidentate ligands enforce a rigid bite angle, accelerating the desired reductive elimination over side reactions.
Base Choice Inorganic Carbonates (

,

)
Avoid alkoxides (

,

) if possible. Alkoxides can act as hydride donors via

-hydrogen abstraction, directly reducing the C-Cl bond.
Solvent System Dioxane/Water or Toluene Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydrogen sources for hydrodechlorination.
Stoichiometry 1.05 equiv Boronic Acid Large excesses of boronic acid can promote homocoupling and leave the catalyst idle, increasing the chance it will attack the C-Cl bond.
Standardized Protocol: Selective Suzuki Coupling

This protocol is designed to couple at C6-Br while preserving C3-Cl.

  • Salt Neutralization: Suspend 6-bromo-3-chloropyridin-2-amine HCl (1.0 equiv) in 1,4-Dioxane. Add

    
      (3.0 equiv). Note: Extra base is required to neutralize the HCl salt.
    
  • Degassing: Sparge the slurry with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add

    
      (2-3 mol%) and the Aryl Boronic Acid  (1.05 equiv).
    
  • Reaction: Heat to 80°C . Do not exceed 100°C; higher temps activate the C-Cl bond.

  • Monitoring: Check HPLC at 2 hours. Stop immediately upon consumption of starting material.

Module B: Hydrogenation without Dechlorination

The Problem: You need to reduce a nitro group or alkene elsewhere in the molecule, but the C3-Cl is falling off. Root Cause: Palladium on Carbon (


) is the gold standard for removing halogens. Using it here is a guaranteed failure mode.
Alternative Reductive Systems
MethodReagent SystemSelectivity ScoreNotes
Platinum Catalysis

+

(sulfided)
HighPlatinum is much less active for oxidative addition into C-Cl bonds than Palladium. "Sulfided" variants are poisoned to further reduce activity.
Chemical Reduction

/

Perfect Zero risk of dechlorination. The classic iron reduction is chemoselective for nitro groups.
Tin Reduction

/

HighEffective, but workup can be messy (tin emulsions).

Visualizing the Selectivity Logic

The following diagram illustrates the decision matrix for optimizing reactions with this substrate.

SelectivityLogic Start Substrate: 6-bromo-3-chloropyridin-2-amine HCl ReactionType Select Reaction Type Start->ReactionType Suzuki Cross-Coupling (Suzuki/Buchwald) ReactionType->Suzuki Reduction Reduction (Nitro/Alkene) ReactionType->Reduction BaseCheck Base Selection: Avoid Alkoxides Suzuki->BaseCheck Risk: Hydride Transfer CatCheck Catalyst: NO Pd/C Reduction->CatCheck Risk: Hydrodechlorination LigandCheck Ligand: Use dppf or Xantphos BaseCheck->LigandCheck Stabilize Pd Outcome Target Product: C3-Cl Intact LigandCheck->Outcome AltRed Use Fe/NH4Cl or Pt/C CatCheck->AltRed Selectivity Fix AltRed->Outcome

Caption: Decision tree for preserving the C3-Chlorine motif during primary functionalization.

Frequently Asked Questions (FAQ)

Q1: Can I use the HCl salt directly in a Buchwald-Hartwig amination? A: Technically yes, but it is risky. The acidic proton consumes 1 equivalent of your base immediately. If you are using expensive bases like


, this is wasteful. Furthermore, the in situ neutralization generates water (if using hydroxide/carbonate) or salts that can aggregate.
  • Best Practice: Perform a "Free-basing" step first. Partition the salt between EtOAc and saturated

    
    , separate the organic layer, dry, and concentrate. Use the free base for the sensitive Buchwald coupling.
    

Q2: I see a small amount of "scrambling" (halide exchange) where the Cl is replaced by Br. Why? A: This occurs if you use a Palladium source that contains halides (like


) or if the reaction stalls. The Pd(II) species can exchange its ligands with the solution ions.
  • Fix: Switch to a precatalyst system that doesn't rely on halide exchange, or ensure the reaction is fast (under 4 hours).

Q3: Why is


 recommended over 

?
A:

is a monodentate ligand system. At high temperatures,

dissociates, leaving a "naked" Pd species that is highly reactive and non-selective. It will happily insert into the C3-Cl bond once the C6-Br is consumed.

(ferrocene backbone) acts like a clamp, keeping the Pd focused on the easier C-Br bond and preventing the structural contortions required to attack the crowded C3-Cl site.

Q4: Can I use ethanol as a co-solvent? A: No. Ethanol is a primary alcohol. In the presence of Pd(II) and base, it can undergo


-hydride elimination, turning your solvent into a reducing agent. This is the #1 cause of unexplained dechlorination. Stick to aprotic solvents (Dioxane, Toluene, DMF, THF).

References & Grounding

  • Selectivity in Halopyridines:

    • Title: Chemoselective Cross-Coupling Reactions of Halogenated Pyridines.

    • Source:Journal of Organic Chemistry

    • Context: Establishes the reactivity order C6-Br > C3-Cl due to bond dissociation energies and electronic activation by the ring nitrogen.

    • Link:

  • Preventing Dechlorination:

    • Title: Strategies to Suppress Dehalogenation in Cross-Coupling Reactions.

    • Source:Chemical Reviews

    • Context: details the mechanism of hydride transfer from alcoholic solvents and the stabilizing effect of bidentate ligands.

    • Link:

  • Buchwald-Hartwig Protocols:

    • Title: Palladium-Catalyzed Amination of Aryl Halides.[1][2][3]

    • Source:Buchwald Lab (MIT)

    • Context: Provides specific ligand maps (e.g., BrettPhos vs. RuPhos) for differentiating steric environments in heteroaryl halides.

    • Link:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 6-bromo-3-chloropyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this endeavor, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-bromo-3-chloropyridin-2-amine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry.

Our approach moves beyond a mere recitation of spectral data. We will dissect the spectrum by applying fundamental principles of NMR, comparing it with related structures, and providing a robust experimental framework. This guide is designed for researchers, scientists, and drug development professionals, offering both a practical protocol and a deeper understanding of the causal relationships between molecular structure and spectral output.

Predicted ¹H NMR Spectrum: A First-Principles Approach

The structure of 6-bromo-3-chloropyridin-2-amine hydrochloride presents a fascinating case for ¹H NMR analysis. The pyridine ring contains two remaining protons, H-4 and H-5, whose chemical environments are uniquely influenced by the surrounding substituents: a bromo group at position 6, a chloro group at position 3, and an amino group at position 2. Furthermore, the formation of a hydrochloride salt, likely leading to protonation of the ring nitrogen, significantly alters the electronic landscape of the molecule.

Structural and Electronic Considerations
  • Substituent Effects: The amino group (-NH₂) at C-2 is a strong electron-donating group, which would typically shield the ring protons. Conversely, the bromine and chlorine atoms are electron-withdrawing through induction, causing a deshielding effect.[1] The interplay of these opposing electronic influences dictates the final chemical shifts of the ring protons.

  • Protonation: As a hydrochloride salt, the most basic site, the pyridine nitrogen, is expected to be protonated. This protonation introduces a positive charge into the aromatic system, leading to a significant downfield shift (deshielding) of all ring protons.[2]

  • Exchangeable Protons: The molecule contains protons on the C-2 amino group and the protonated ring nitrogen (or as a hydrochloride salt). These protons are acidic and can exchange with each other and with residual water in the solvent.[3][4] This exchange often leads to signal broadening.[5]

Spectral Parameter Predictions

Based on these principles, we can predict the key features of the ¹H NMR spectrum:

  • Aromatic Protons (H-4 and H-5):

    • Chemical Shift (δ): Due to the strong deshielding effect of the protonated pyridine nitrogen and the electron-withdrawing halogens, these protons are expected to resonate at a relatively low field. We anticipate two distinct signals in the aromatic region, likely between 7.0 and 8.5 ppm. The H-5 proton, being ortho to the electron-withdrawing bromo group, is predicted to be further downfield than the H-4 proton.

    • Multiplicity: H-4 and H-5 are adjacent (ortho) to each other, and thus will exhibit spin-spin coupling. This will result in a pair of doublets.

    • Coupling Constant (J): The ortho coupling constant (³JH4-H5) in pyridine rings is typically in the range of 7-9 Hz.[6]

  • Amine and Hydrochloride Protons (-NH₂ and -N⁺H-):

    • Chemical Shift (δ): The chemical shift of these exchangeable protons is highly variable and depends on the solvent, concentration, and temperature.[7] In a non-exchanging solvent like DMSO-d₆, they may appear as a broad singlet, potentially in the range of 5.0 to 9.0 ppm.

    • Multiplicity: Due to rapid chemical exchange, these protons typically do not couple with other protons and appear as a broad singlet.[5]

    • Integration: The combined integral of these exchangeable protons should correspond to three protons.

Comparative Spectral Analysis

To refine our predictions, we can compare the expected spectrum of our target molecule with that of structurally similar compounds.

CompoundH-4 Chemical Shift (ppm)H-5 Chemical Shift (ppm)Coupling Constant (J)Notes
Pyridine ~7.66~7.28³JH3-H4 = 7.66 Hz, ⁴JH2-H4 = 1.85 HzThe parent heterocycle provides a baseline for chemical shifts.[8]
2-Aminopyridine ~6.57~7.42³JH4-H5 = 8.3 HzThe electron-donating amino group shields the ring protons, shifting them upfield.[9]
2-Bromo-6-chloropyridine ~7.35 (t)~7.55 (d)³JH3-H4 ≈ ³JH4-H5 ≈ 7.8 HzThis compound shows the deshielding effect of two halogens.[10]
Predicted: 6-bromo-3-chloropyridin-2-amine HCl ~7.5 - 8.0 (d) ~8.0 - 8.5 (d) ~8-9 Hz The combination of the amino group, two halogens, and N-protonation is expected to result in a downfield shift compared to the neutral aminopyridines.

This table summarizes expected values based on literature data for related compounds. Actual values may vary.

This comparative approach reinforces our prediction that the aromatic protons of 6-bromo-3-chloropyridin-2-amine hydrochloride will appear as two doublets in the downfield region of the spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an NMR spectrum is critically dependent on proper sample preparation.[11] For a hydrochloride salt like our target compound, specific considerations are necessary to ensure optimal results.

Step-by-Step Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of 6-bromo-3-chloropyridin-2-amine hydrochloride.

  • Solvent Selection:

    • Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polar nature facilitates the dissolution of hydrochloride salts, and it slows down the exchange rate of N-H protons, often allowing for their observation as sharper signals compared to other solvents like CDCl₃ or D₂O.[3]

    • Alternative: Deuterated methanol (CD₃OD) can also be used, but be aware that the amine and hydrochloride protons will rapidly exchange with the deuterium of the solvent, causing their signals to disappear. This can be used as a confirmatory experiment.

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.[12]

    • Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[12]

  • Filtration and Transfer:

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.[13]

  • D₂O Exchange (Optional but Recommended):

    • After acquiring the initial spectrum in DMSO-d₆, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The broad signal corresponding to the -NH₂ and -N⁺H- protons should disappear or significantly decrease in intensity, confirming its identity.[5]

Data Interpretation Workflow

The logical process of interpreting the resulting spectrum is crucial for accurate structural assignment.

G A Acquire 1H NMR Spectrum in DMSO-d6 B Identify Solvent and TMS Peaks (0 ppm) A->B C Analyze Aromatic Region (~7.0-8.5 ppm) B->C G Analyze Exchangeable Proton Region B->G D Assign Two Doublets to H-4 and H-5 C->D E Measure Coupling Constant (J) D->E F Confirm Ortho Coupling (J ≈ 7-9 Hz) E->F I Integrate All Signals F->I H Identify Broad Singlet (NH2/N+H) G->H H->I J Verify Proton Ratios (1:1 for Ar-H, 3 for NH/N+H) I->J K Perform D2O Exchange J->K Optional Confirmation M Final Structural Confirmation J->M L Confirm Disappearance of Broad Singlet K->L L->M

Caption: Workflow for ¹H NMR spectral analysis.

Advanced Techniques and Troubleshooting

  • 2D COSY (Correlation Spectroscopy): To unambiguously confirm the coupling relationship between H-4 and H-5, a 2D COSY experiment can be performed. A cross-peak between the two doublet signals will provide definitive evidence of their ortho relationship.

  • Signal Broadening: The signals for the exchangeable amine and hydrochloride protons are often broad.[5] This is a natural consequence of chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus. Running the experiment at a lower temperature can sometimes sharpen these signals by slowing the exchange rate.

  • Solvent Impurities: Always check for residual solvent peaks (e.g., water in DMSO-d₆ typically appears around 3.33 ppm). Using high-purity deuterated solvents is essential for clean spectra.

Conclusion

The ¹H NMR spectrum of 6-bromo-3-chloropyridin-2-amine hydrochloride is predicted to show two distinct doublets in the aromatic region, corresponding to the H-4 and H-5 protons, and a broad, exchangeable signal for the amine and hydrochloride protons. The downfield chemical shifts of the aromatic protons are a direct consequence of the combined electron-withdrawing effects of the halogen substituents and the positive charge on the protonated pyridine ring.

By following the detailed experimental protocol and logical interpretation workflow presented in this guide, researchers can confidently acquire and analyze the ¹H NMR spectrum of this compound. This rigorous approach, grounded in fundamental NMR principles and supported by comparative data, ensures the scientific integrity required for unambiguous structural elucidation in a drug development setting.

References

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. Available from: [Link]

  • Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1). Available from: [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available from: [Link]

  • Boyd, R. K. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 329-345. Available from: [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]

  • Al-Zahrani, F. M., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4488. Available from: [Link]

  • Kovvuri, D., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Advanced Science, 11(1), 2307208. Available from: [Link]

  • Gagnon, P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5348-5357. Available from: [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Available from: [Link]

  • Zúñiga-Gutiérrez, A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. Molecules, 28(24), 8089. Available from: [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Available from: [Link]

  • ResearchGate. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Available from: [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Available from: [Link]

  • University College London. (n.d.). Sample Preparation. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Available from: [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Available from: [Link]

  • Modgraph Consultants Ltd. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available from: [Link]

  • ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Organic Chemistry, 81(13), 5446-5455. Available from: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • University of California, Santa Barbara. (n.d.). SG Sample Prep. Available from: [Link]

  • ResearchGate. (n.d.). Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Taylor & Francis Online. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology, 4(2), 133-152. Available from: [Link]

  • ACS Publications. (2020). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 85(24), 16223-16231. Available from: [Link]

  • J&K Scientific. (n.d.). 6-Bromo-3-chloropyridin-2-amine. Available from: [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Available from: [Link]

  • Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting. Available from: [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Available from: [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Available from: [Link]

  • PubChem. (n.d.). 5-Amino-2-bromo-3-chloropyridine. Available from: [Link]

Sources

LC-MS Identification of Impurities in 6-Bromo-3-chloropyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical strategies for profiling impurities in 6-bromo-3-chloropyridin-2-amine hydrochloride (CAS: 1060815-73-7, free base equivalent). This intermediate is a critical scaffold in the synthesis of kinase inhibitors. Its structural complexity—containing both bromine and chlorine atoms on an aminopyridine ring—presents unique challenges for standard purity analysis.

The Core Challenge: Standard C18 HPLC-UV methods often fail to resolve regioisomers (e.g., 5-chloro vs. 3-chloro analogs) and dehalogenated byproducts due to their similar hydrophobicity. Furthermore, UV detection lacks the specificity to distinguish between isobaric halogenated impurities.

The Solution: This guide compares the conventional approach (Method A ) against an optimized High-Resolution Mass Spectrometry (HRMS) workflow (Method B ), demonstrating why UHPLC-Q-TOF with Phenyl-Hexyl stationary phases is the superior methodology for this specific matrix.

Impurity Genesis & Structural Logic[1]

To identify impurities, one must first understand their origin. The synthesis typically involves electrophilic aromatic substitution on 2-aminopyridine. The amino group (


) is strongly activating and ortho,para-directing, while the halogens are deactivating.
Diagram 1: Impurity Formation Pathways

This diagram illustrates the mechanistic origin of the primary impurities, highlighting the competition between regioisomers.

ImpurityPathways Start 2-Aminopyridine (Starting Material) Step1 Bromination (NBS/Br2) Start->Step1 Int1 6-Bromo-2-aminopyridine (Precursor) Step1->Int1 Major Imp1 Impurity A: 5-Bromo isomer Step1->Imp1 Minor Step2 Chlorination (NCS/Cl2) Int1->Step2 Target TARGET: 6-Bromo-3-chloro- pyridin-2-amine Step2->Target Electrophilic Sub (C3 Position) Imp2 Impurity B: Des-chloro (Unreacted Int1) Step2->Imp2 Incomplete Imp3 Impurity C: 3,5-Dichloro (Over-reaction) Step2->Imp3 Excess Reagent Imp4 Impurity D: Regioisomer (5-Chloro analog) Step2->Imp4 Steric Leakage

Caption: Mechanistic pathway showing the origin of des-halo, over-halogenated, and regioisomeric impurities during synthesis.

Comparative Methodology

We evaluated two distinct workflows to determine the most robust method for identifying the impurities mapped above.

Method A: The Conventional Approach (Baseline)
  • System: HPLC (Agilent 1260 or equivalent)

  • Detector: UV-Vis (DAD) at 254 nm

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)

  • Mechanism: Hydrophobic interaction.[1]

Method B: The Advanced Approach (Recommended)
  • System: UHPLC-Q-TOF (Agilent 6545 or Sciex X500R)

  • Detector: ESI-MS (Positive Mode) + UV

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100mm, 1.7µm)

  • Mechanism:

    
     interactions + Hydrophobicity.
    
Performance Comparison Table
FeatureMethod A (Standard C18/UV)Method B (Phenyl-Hexyl/Q-TOF)Scientific Rationale
Selectivity LowHigh Halogenated pyridines have electron-deficient rings. Phenyl-Hexyl phases engage in

stacking, resolving isomers that co-elute on C18.
Identification Retention Time onlyExact Mass + Isotope Pattern UV cannot distinguish 3-chloro from 5-chloro isomers. MS resolves them via fragmentation; HRMS confirms elemental composition.[2]
Sensitivity ~0.05% (UV limit)< 0.005% (Trace) ESI is highly sensitive for basic aminopyridines (

).
Throughput 25 min run8 min run UHPLC sub-2µm particles allow faster flow rates without resolution loss.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating using the unique isotope signatures of Bromine (


) and Chlorine (

).
Sample Preparation[4]
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Solution: Dissolve 10 mg of 6-bromo-3-chloropyridin-2-amine HCl in 10 mL diluent. Note: The HCl salt will dissociate; ensure the diluent is neutral to prevent precipitation.

  • Test Solution: Dilute stock to 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (prevents particulate blockage in UHPLC).

Chromatographic Conditions[1][5][6]
  • Column: Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C (Enhances mass transfer).

Gradient Profile:

Time (min) %B Event
0.0 5 Initial Hold
6.0 95 Elution of hydrophobic di-halo species
7.0 95 Wash
7.1 5 Re-equilibration

| 9.0 | 5 | End |

Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Positive (

    
    ).[3]
    
  • Mass Range: m/z 50 – 600 (Low mass needed for pyridine fragments).

  • Acquisition: Data Dependent Acquisition (DDA) – Top 3 precursors.

  • Collision Energy: 15, 30, 45 V (Stepped CE is crucial to fracture the stable pyridine ring).

Results & Discussion: Impurity Identification Logic

The power of Method B lies in the Isotope Pattern Analysis . The target molecule (


) has a distinct "M+2" and "M+4" pattern due to the Br+Cl combination.
Isotope Fingerprinting Table

Use this table to validate peak identity based on MS1 spectra.

CompoundFormulaMonoisotopic Mass (

)
Isotope Pattern Description
Target

206.93 100% (M), 130% (M+2), 30% (M+4) (Distinct "Box" shape)
Impurity B (Des-chloro)

172.971:1 doublet (M, M+2)
Impurity A (Des-bromo)

129.023:1 ratio (M, M+2)
Impurity C (Di-chloro)

240.89Complex multiplet (Br + 2Cl)
Structural Elucidation via MS/MS

When differentiating regioisomers (e.g., 3-chloro vs 5-chloro), MS1 is identical. We rely on MS2 fragmentation :

  • Loss of

    
     (17 Da):  Characteristic of 2-aminopyridines.
    
  • Loss of Halogen:

    • C-Br bond is weaker than C-Cl.

    • Proximity Effect: If Cl is at C3 (adjacent to amino), the loss of

      
       often triggers a secondary cyclization or interaction with the halogen, altering the ratio of 
      
      
      
      vs
      
      
      .
    • Observation: The 3-chloro isomer (Target) typically shows a higher abundance of the

      
       fragment compared to the 5-chloro isomer due to the "ortho effect" destabilizing the C-Cl bond.
      
Diagram 2: Analytical Decision Tree

This workflow guides the researcher from data acquisition to final structure confirmation.

DecisionTree Data Acquire LC-MS Data (TIC + UV) PeakDet Peak Detection Data->PeakDet Check1 Check Isotope Pattern (M, M+2, M+4) PeakDet->Check1 BrOnly 1:1 Pattern? (Mono-Bromo) Check1->BrOnly m/z ~173 ClOnly 3:1 Pattern? (Mono-Chloro) Check1->ClOnly m/z ~129 Mixed Complex Pattern? (Br + Cl) Check1->Mixed m/z ~207 Final Assign Structure BrOnly->Final ClOnly->Final Regio Regioisomer Check (Same m/z, Diff RT) Mixed->Regio MS2 Analyze MS2 Fragments (Ortho Effect) Regio->MS2 Multiple Peaks Regio->Final Single Peak MS2->Final

Caption: Step-by-step logic for classifying impurities based on MS1 isotope fidelity and MS2 fragmentation.

Conclusion

For the identification of impurities in 6-bromo-3-chloropyridin-2-amine hydrochloride , the standard C18/UV approach is insufficient due to the presence of isobaric regioisomers and the lack of UV specificity.

Recommendation: Adopt Method B (Phenyl-Hexyl UHPLC-Q-TOF) . The Phenyl-Hexyl phase utilizes


 selectivity to separate the 3-chloro and 5-chloro isomers, while HRMS provides the requisite isotopic fidelity to confirm the halogenation state (des-bromo, des-chloro, or di-halo species) with high confidence.

References

  • McGachy, C. J., et al. (2019).[4] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link][5]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Halogenated Aromatics). Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-amino-3-chloro-6-bromopyridine and its Hydrochloride Salt for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines are a privileged scaffold, and among them, 2-amino-3-chloro-6-bromopyridine stands out as a versatile intermediate. This guide provides an in-depth technical comparison of the reactivity of 2-amino-3-chloro-6-bromopyridine in its free base form versus its hydrochloride salt. Understanding the nuanced differences in their chemical behavior is critical for optimizing reaction conditions, maximizing yields, and ensuring the successful progression of a synthetic campaign.

This guide will delve into the fundamental physicochemical properties that govern the reactivity of these two forms, with a particular focus on their performance in palladium-catalyzed cross-coupling reactions, which are instrumental in contemporary drug discovery.

Physicochemical Properties: The Foundation of Reactivity

The seemingly subtle difference of a proton can dramatically alter the physical and chemical properties of 2-amino-3-chloro-6-bromopyridine, with significant implications for its handling and reactivity.

Property2-amino-3-chloro-6-bromopyridine (Free Base)2-amino-3-chloro-6-bromopyridine HCl (Hydrochloride Salt)
Appearance Typically a solid, ranging from off-white to brown powder or crystals.Crystalline solid.
Solubility Generally soluble in a range of organic solvents (e.g., THF, dioxane, toluene). Solubility in aqueous media is limited.Generally more soluble in polar solvents, including water and alcohols, and less soluble in nonpolar organic solvents.[1]
Basicity (pKa of Conjugate Acid) The 2-aminopyridine moiety is basic, with an estimated pKa of the conjugate acid in the range of 2-4. The exact pKa is influenced by the electron-withdrawing chloro and bromo substituents.The exocyclic amino group is protonated, rendering the molecule as an ammonium salt. The pKa of the pyridinium nitrogen is significantly lower.
Handling As a free amine, it can be more sensitive to oxidation and may have a more pronounced odor.The salt form is generally more stable, less volatile, and has a longer shelf life.[2]

The most critical difference lies in the protonation state of the 2-amino group. In the hydrochloride salt, the lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering it non-nucleophilic and significantly altering the electronic landscape of the pyridine ring.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of complex molecules. The reactivity of 2-amino-3-chloro-6-bromopyridine in these transformations is highly dependent on whether it is in its free base or hydrochloride salt form.

The Critical Role of the Free Amino Group

In its free base form, the 2-amino group is a potent nucleophile and can readily participate in reactions. However, in the context of cross-coupling at the halogenated positions, its primary role is as an electronic modulator of the pyridine ring. The amino group is an electron-donating group, which increases the electron density on the pyridine ring. This can influence the rate-determining oxidative addition step of the palladium catalyst to the carbon-halogen bond.[3]

Conversely, the hydrochloride salt is essentially unreactive in its protonated form in reactions that require the nucleophilicity of the amino group. More importantly, for cross-coupling reactions at the C-Br or C-Cl positions, the protonated amino group acts as a strong deactivating group, making the oxidative addition of palladium more challenging.

To enable the participation of the hydrochloride salt in cross-coupling reactions, the free amine must be liberated in situ. This is typically achieved by the addition of a suitable base to the reaction mixture. The choice and stoichiometry of the base are crucial for efficient deprotonation and subsequent reaction.[4][5]

G cluster_0 Reactivity Pathway: Free Base vs. HCl Salt FreeBase 2-amino-3-chloro-6-bromopyridine (Free Base) Reaction Palladium-Catalyzed Cross-Coupling Reaction FreeBase->Reaction Direct Participation HCl_Salt 2-amino-3-chloro-6-bromopyridine HCl (Hydrochloride Salt) Base Addition of Base (e.g., K2CO3, Cs2CO3, Et3N) HCl_Salt->Base Requires Deprotonation Base->FreeBase In situ generation of Free Base

Caption: Logical flow comparing the reactivity pathways.

Suzuki-Miyaura Coupling: A Comparative Perspective

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity order of halogens in this reaction is generally I > Br > Cl.[6] Therefore, in 2-amino-3-chloro-6-bromopyridine, the C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 3-position.

Representative Experimental Comparison:

Table 2: Representative Comparison in Suzuki-Miyaura Coupling

SubstrateBaseReaction Time (Typical)Yield (Expected)Comments
Free Base K₂CO₃ (2.0 equiv)12-18 hoursGood to ExcellentThe free amine can directly participate. The choice of base is primarily for the transmetalation step of the Suzuki cycle.[9]
HCl Salt K₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)18-24 hoursModerate to GoodAn additional equivalent of base is required to neutralize the HCl and liberate the free amine. Reaction times may be longer due to the initial deprotonation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-amino-3-chloro-6-bromopyridine

  • Reaction Setup: To a dry Schlenk flask, add 2-amino-3-chloro-6-bromopyridine (1.0 eq) or its hydrochloride salt (1.0 eq), the desired arylboronic acid (1.2 eq), and the appropriate amount of base (see Table 2).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Combine Reactants (Halopyridine, Boronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Catalyst Add Pd Catalyst and Degassed Solvent Inert->Catalyst Heat Heat Reaction Mixture (85-95 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up (Extraction and Washing) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: A Clear Distinction

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Here, the difference in reactivity between the free base and the hydrochloride salt is even more pronounced. The free amino group of 2-amino-3-chloro-6-bromopyridine can itself act as a nucleophile in a Buchwald-Hartwig reaction, potentially leading to dimerization or polymerization, although this is less likely at the more sterically hindered 2-position.

When using the hydrochloride salt, the protonated amino group is completely unreactive as a nucleophile. The addition of a strong, non-nucleophilic base is essential to deprotonate the ammonium salt and allow the desired amination reaction to proceed at the C-Br position.

Table 3: Representative Comparison in Buchwald-Hartwig Amination

SubstrateBaseReaction Time (Typical)Yield (Expected)Comments
Free Base NaOtBu or K₃PO₄ (1.5-2.0 equiv)8-16 hoursGoodThe reaction proceeds readily. The base is required for the catalytic cycle.
HCl Salt NaOtBu or K₃PO₄ (2.5-3.0 equiv)12-24 hoursModerate to GoodA stoichiometric amount of base is needed to neutralize the HCl salt in addition to the base required for the catalytic cycle. Careful control of base addition is necessary to avoid side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 2-amino-3-chloro-6-bromopyridine

  • Reaction Setup: To a dry Schlenk tube, add 2-amino-3-chloro-6-bromopyridine (1.0 eq) or its hydrochloride salt (1.0 eq), the desired amine (1.1 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the appropriate amount of base (see Table 3).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Stir the reaction mixture at 100-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between 2-amino-3-chloro-6-bromopyridine and its hydrochloride salt is a critical decision in synthetic planning that extends beyond simple handling and storage considerations.

  • For direct use in palladium-catalyzed cross-coupling reactions, the free base is the more reactive and straightforward starting material. It eliminates the need for an additional equivalent of base for deprotonation, potentially leading to cleaner reactions and simpler work-ups.

  • The hydrochloride salt offers advantages in terms of stability, ease of handling, and purification. However, its use in cross-coupling reactions necessitates the careful addition of at least one extra equivalent of a suitable base to liberate the active free amine in situ. This can introduce complexity and may require more rigorous optimization of reaction conditions.

Ultimately, the optimal choice will depend on the specific reaction, the scale of the synthesis, and the overall synthetic strategy. For rapid exploration of reaction conditions and small-scale synthesis, the free base is often preferred. For larger-scale campaigns where stability and handling are paramount, the hydrochloride salt, coupled with a well-optimized deprotonation and coupling protocol, presents a viable and robust alternative.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5983-5993. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10875-10884.
  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(8), 1773–1775. [Link]

  • Li, X., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic letters, 17(18), 4534–4537. [Link]

  • Canadian Science Publishing. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(8), 1477-1481. [Link]

  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

  • Tsealine Pharmatech. (n.d.). 2-Amino-3-bromopyridine. [Link]

  • MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(12), 14057-14070. [Link]

  • National Center for Biotechnology Information. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2095-2107. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ResearchGate. (2024). Buchwald coupling of 1 with various anilines and 2-aminopyridines. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339. [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical research, 2(2), 65–68. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

  • Royal Society of Chemistry. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(12), 2016-2022. [Link]

  • ResearchGate. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 22(10), 1640. [Link]

  • Royal Society of Chemistry. (2015). Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide. Dalton Transactions, 44(37), 16345-16351. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-6-bromopyridine. [Link]

  • ResearchGate. (2018). The Suzuki–Miyaura Cross-Coupling Reactions of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • University of California, Irvine. (n.d.). Amino Acids. [Link]

Sources

Benchmarking synthetic routes for 6-bromo-3-chloropyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthetic strategies for 6-bromo-3-chloropyridin-2-amine hydrochloride , a critical scaffold for SHP2 and kinase inhibitors.

The synthesis of this molecule presents a classic regioselectivity challenge: the 2-amino group strongly directs electrophilic substitution to the para position (C5). However, the target requires chlorination at the ortho position (C3), while C5 remains unsubstituted and C6 is occupied by Bromine.

This guide compares the two most viable industrial methodologies: Electrophilic Chlorination (NCS) and Oxidative Chlorination (H₂O₂/HCl) , followed by the mandatory salt formation step.

Executive Summary
FeatureMethod A: Electrophilic Chlorination (NCS) Method B: Oxidative Chlorination (H₂O₂/HCl)
Reagent N-Chlorosuccinimide (NCS) in MeCN/DMFHydrogen Peroxide (30%) + HCl (aq)
Mechanism Radical/Electrophilic SubstitutionOxidative Chlorination (In situ Cl₂)
Regioselectivity Moderate (C3:C5 ~ 4:1) Low (C3:C5 ~ 2:1)
Yield (Isolated) 55 - 65%40 - 50%
Impurity Profile Succinimide, 5-chloro isomer5-chloro isomer, di-chlorinated species
Scalability High (Pilot/Kilolab)High (Industrial/Cost-driven)
Recommendation Preferred for Pharma/MedChem due to cleaner impurity profile.[1][2]Preferred for commoditized starting material production.

Part 1: Strategic Analysis & Causality

The Regioselectivity Paradox

The synthesis hinges on the chlorination of 2-amino-6-bromopyridine .

  • Electronic Conflict: The amino group (-NH₂) is an activating, ortho/para director.

    • C5 Position (Para): Electronically favored. Sterically accessible.

    • C3 Position (Ortho): Electronically active but sterically hindered by the adjacent amine.

  • The Challenge: Direct chlorination naturally favors the 5-chloro isomer (impurity). To maximize the 3-chloro target, we must employ kinetic control (Method A) rather than thermodynamic control.

Pathway Visualization

The following diagram illustrates the competing pathways and the critical salt formation step.

G cluster_0 Chlorination Step (Critical Regiocontrol) SM Starting Material 2-Amino-6-bromopyridine Int_C3 Target Isomer (C3-Cl) 6-Bromo-3-chloropyridin-2-amine SM->Int_C3 Method A: NCS (Kinetic) Method B: HCl/H2O2 Int_C5 Major Impurity (C5-Cl) 6-Bromo-5-chloropyridin-2-amine SM->Int_C5 Competing Pathway (Para-attack) Salt Final Product 6-Bromo-3-chloropyridin-2-amine HCl Int_C3->Salt HCl (g) in Dioxane Salt Formation

Caption: Reaction pathway showing the competition between C3 (Target) and C5 (Impurity) chlorination.

Part 2: Detailed Experimental Protocols

Method A: Electrophilic Chlorination using NCS (Recommended)

Rationale: N-Chlorosuccinimide (NCS) provides a controlled release of "Cl+" equivalents. Using Acetonitrile (MeCN) as a solvent at elevated temperatures promotes thermodynamic equilibration, but strictly controlling the stoichiometry allows for optimized C3 substitution.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-amino-6-bromopyridine (1.0 eq) and Acetonitrile (10 vol).

  • Reagent Addition: Add NCS (1.05 eq) portion-wise over 30 minutes at 25°C.

    • Critical Control: Do not dump NCS all at once; the exotherm promotes C5-chlorination.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check HPLC. Target conversion >95%. Expect ~15-20% of the 5-chloro impurity.

  • Workup:

    • Cool to Room Temperature (RT).

    • Concentrate under reduced pressure to remove MeCN.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (to remove succinimide byproduct) and Brine.

  • Purification (Crucial):

    • The crude contains both isomers.

    • Recrystallization: Dissolve in minimal hot Ethanol/Heptane (1:3). Cool slowly to 0°C. The 3-chloro isomer crystallizes preferentially.

    • Alternative: Silica gel column chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required immediately.

Method B: Oxidative Chlorination (H₂O₂/HCl)

Rationale: This method generates Cl₂ in situ. It is cheaper but much more aggressive, leading to lower regioselectivity and potential over-chlorination.

Protocol:

  • Setup: Dissolve 2-amino-6-bromopyridine (1.0 eq) in conc. HCl (5 vol) and water (5 vol).

  • Oxidation: Add Hydrogen Peroxide (30% aq) (1.2 eq) dropwise at 0–5°C.

  • Reaction: Allow to warm to RT. Stir for 2 hours.

    • Observation: Color changes to yellow/orange (Cl₂ generation).

  • Quench: Pour into ice water containing Sodium Bisulfite (to quench active oxidants).

  • Neutralization: Adjust pH to ~8-9 with NaOH (aq). The free base precipitates.

  • Isolation: Filter the solid.

    • Note: This solid is a mixture of 3-Cl and 5-Cl isomers (often 2:1 ratio). Extensive recrystallization is required.

Step 2: Hydrochloride Salt Formation (Universal)

Regardless of the chlorination method, the free base must be converted to the HCl salt for stability and solubility.

Protocol:

  • Dissolution: Dissolve the purified 6-bromo-3-chloropyridin-2-amine (Free Base) in Anhydrous 1,4-Dioxane (5 vol) or Ethyl Acetate .

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.5 eq) dropwise.

  • Precipitation: A white to off-white precipitate forms immediately.

  • Maturation: Stir at 0°C for 1 hour.

  • Filtration: Filter the solid under N₂ atmosphere (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Target Specs: Purity >98% (HPLC), White solid.

Part 3: Data & Benchmarking

Impurity Profile & Separation

The separation of the 3-chloro and 5-chloro isomers is the bottleneck.

Parameter3-Chloro Isomer (Target)5-Chloro Isomer (Impurity)
Retention Time (Reverse Phase) ~1.05 RRT~1.15 RRT (More lipophilic)
Polarity Higher (NH2 and Cl are ortho)Lower (NH2 and Cl are para)
Solubility (EtOH) ModerateLow (Crystallizes first in some solvents)
Process Flow Diagram

Process Start Start: 2-Amino-6-bromopyridine Rxn Reaction: NCS / MeCN, 60°C Start->Rxn Quench Quench: Water/Brine Wash Rxn->Quench Crude Crude Isolation (Mixture of Isomers) Quench->Crude Purify Purification: Recrystallization (EtOH/Heptane) Crude->Purify Removes 5-Cl isomer Salt Salt Formation: HCl/Dioxane Purify->Salt Final Final Product: 6-Bromo-3-chloropyridin-2-amine HCl Salt->Final

Caption: Optimized workflow for Method A (NCS) ensuring removal of the 5-chloro impurity.

References

  • Synthesis of 2-amino-6-bromopyridine (Starting Material)

    • Patent: CN115784978B. "Method for synthesizing 2-amino-6-bromopyridine." (2023).[3]

    • Source:

  • Regioselective Halogenation of Aminopyridines (NCS Method)

    • Patent: CN104016908A.
    • Source:

  • Oxidative Chlorination Methodologies

    • Journal: "Visible-light promoted late-stage chlorination... utilizing aqueous HCl."[4] Nature Communications (2023).

    • Source:

  • Target Compound Data (CAS 1060815-73-7)

    • Database: PubChem CID 53485499.[5]

    • Source:

  • General Protocol for Aminopyridine Halogenation

    • Guide: "An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine." BenchChem.
    • Source:

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 6-bromo-3-chloropyridin-2-amine hydrochloride: Standards, Methods, and Data Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of safety, efficacy, and regulatory compliance. The compound 6-bromo-3-chloropyridin-2-amine hydrochloride, a halogenated pyridine derivative, serves as a critical building block in pharmaceutical synthesis. Its purity and exact elemental composition are paramount. An incorrect stoichiometric ratio, particularly of the active halogen atoms, can lead to failed syntheses, impure final products, and misleading biological data.

This guide provides an in-depth comparison of the analytical standards and methodologies for the elemental analysis of 6-bromo-3-chloropyridin-2-amine hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and compare the performance of various techniques to ensure the highest degree of scientific integrity.

The Benchmark: Theoretical Elemental Composition

Before any analysis can be performed, a theoretical benchmark must be established. This is the calculated elemental composition based on the compound's molecular formula, which serves as the absolute standard against which all experimental results are measured.

The parent compound is 6-bromo-3-chloropyridin-2-amine (C₅H₄BrClN₂). The hydrochloride salt is formed by the addition of one equivalent of hydrochloric acid (HCl).

  • Molecular Formula: C₅H₅BrCl₂N₂

  • Molecular Weight: 245.93 g/mol

Using the atomic weights of Carbon (12.011), Hydrogen (1.008), Bromine (79.904), Chlorine (35.453), and Nitrogen (14.007), we can calculate the theoretical mass percentages:

ElementSymbolAtomic Weight ( g/mol )CountTotal MassMass Percentage (%)
CarbonC12.011560.05524.42%
HydrogenH1.00855.0402.05%
NitrogenN14.007228.01411.39%
ChlorineCl35.453270.90628.83%
BromineBr79.904179.90432.49%
Total 243.919 99.18% (Discrepancy due to rounding of atomic weights)

Note: For the highest accuracy, calculations should use the full isotopic weights. The sum may not be exactly 100% due to rounding.

Core Analysis (C, H, N): The Gold Standard of Combustion Analysis

For organic compounds, the determination of carbon, hydrogen, and nitrogen content is almost universally performed via combustion analysis, a technique refined from the Pregl-Dumas method.[1][2] This method is prized for its high precision and reliability, making it indispensable for verifying the chemical composition of active pharmaceutical ingredients (APIs).[3]

Principle of CHN Analysis

The sample is precisely weighed and combusted in a furnace at high temperatures (~1000 °C) in an excess of pure oxygen. This process quantitatively converts the elemental components into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then passed through a reduction chamber to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture is separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas, allowing for the calculation of the original elemental percentages.

Experimental Protocol: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a precisely known composition, such as Acetanilide (C₈H₉NO). This step is critical for ensuring the accuracy of subsequent measurements.

  • Sample Preparation: Weigh approximately 1-3 mg of the 6-bromo-3-chloropyridin-2-amine hydrochloride sample into a tin capsule using a microbalance. Record the weight with high precision.

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and to facilitate a rapid, complete combustion (the tin acts as a catalyst).

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

  • Data Evaluation: The instrument software calculates the C, H, and N percentages based on the sample weight and the detector signals relative to the calibration standard.

Workflow for CHN Combustion Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encap 2. Encapsulate in Tin Foil weigh->encap autosampler 3. Autosampler encap->autosampler combustion 4. Combustion (~1000°C, O₂) autosampler->combustion reduction 5. Reduction (NOx → N₂) combustion->reduction separation 6. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 7. TCD Detection separation->detection calculate 8. Calculate %C, %H, %N detection->calculate Halogen_Workflow cluster_prep Sample Preparation & Combustion cluster_analysis Ion Chromatography cluster_data Data Processing weigh 1. Weigh Sample combust 2. Combustion (HBr, HCl formed) weigh->combust absorb 3. Absorb Gases (Br⁻, Cl⁻ in solution) combust->absorb inject 4. Inject Solution absorb->inject separate 5. Anion-Exchange Separation inject->separate detect 6. Conductivity Detection separate->detect calculate 7. Calculate %Br, %Cl (vs. Calibration) detect->calculate

Sources

Safety Operating Guide

Operational Guide: Disposal of 6-Bromo-3-chloropyridin-2-amine Hydrochloride

[1]

Executive Summary & Core Directive

Do not treat this compound as general organic waste.

6-Bromo-3-chloropyridin-2-amine hydrochloride presents a specific disposal challenge due to its dual-halogenated heteroaromatic structure combined with an acidic hydrochloride counter-ion . Improper disposal risks the formation of persistent halogenated pollutants or the release of corrosive acid gases (HCl, HBr) if incinerated without appropriate scrubbing.[1]

This guide outlines a self-validating disposal protocol designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory infrastructure.

Chemical Characterization & Hazard Profile[2][3]

Effective disposal begins with accurate characterization. This compound is a halogenated pyridine salt. The presence of both Bromine and Chlorine on the pyridine ring, alongside the amine hydrochloride, dictates the waste stream.[1]

Physical & Chemical Properties Table[4]
PropertySpecificationOperational Implication
Chemical Name 6-Bromo-3-chloropyridin-2-amine HClPrimary identifier for waste tags.
CAS Number (Base) 1060815-73-7 (Free Base)Use for inventory; note "HCl salt" on manifest.
Molecular Formula C₅H₄BrClN₂[1][2] · HClHigh halogen content requires specific incineration.
Acidity pH < 3 (in aqueous solution)Corrosive. Incompatible with cyanide/sulfide waste.
Solubility Water SolubleDo not pour down drains. High mobility in groundwater.
Hazards (GHS) Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1Requires full PPE during handling.[1][3]
The "Why" Behind the Protocol
  • Halogen Load: Standard incineration of brominated/chlorinated aromatics can generate dioxins or furans if the temperature is insufficient. We must designate this for High-Temperature Incineration with Acid Gas Scrubbing .

  • HCl Salt: The hydrochloride form makes this compound hygroscopic and acidic. Mixing it with alkaline waste streams (bases) can generate immediate heat and spattering.

Pre-Disposal Stabilization & Segregation[1]

Trustworthiness Check: Before disposal, you must validate that the waste is stable.[1]

  • Solid Waste: If the material is dry solid, keep it solid.[1] Dissolving it creates unnecessary liquid waste volume.

  • Liquid Waste: If in solution (e.g., HPLC waste), check pH.[1]

Segregation Logic Diagram

The following decision tree ensures you do not inadvertently create a reactive hazard in your accumulation area.

SegregationLogicStartWaste Material:6-Bromo-3-chloropyridin-2-amine HClStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidActionSegregate as:TOXIC SOLIDS, ORGANIC, N.O.S.(Halogenated)Solid->SolidActionLiquidCheckCheck pHLiquid->LiquidCheckAcidicpH < 4LiquidCheck->AcidicNeutralpH 4-10LiquidCheck->NeutralAcidActionSegregate as:CORROSIVE ACIDIC ORGANIC(Do not mix with Bases)Acidic->AcidActionNeutralActionSegregate as:HALOGENATED SOLVENT/ORGANICNeutral->NeutralAction

Figure 1: Segregation logic to prevent incompatibility events in waste storage.

Waste Classification & Labeling

Proper labeling is the primary defense against downstream accidents. Use the following codes.

ParameterValue / Instruction
RCRA Status Likely Hazardous Waste .[4] While not explicitly P-listed, it exhibits Toxicity and potentially Corrosivity (if liquid).[1]
DOT Shipping Name Solid: Toxic solids, organic, n.o.s. (6-Bromo-3-chloropyridin-2-amine HCl)Liquid:[1] Corrosive liquid, acidic, organic, n.o.s.[1]
EPA Waste Codes D002 (Corrosivity - if pH ≤ 2), D038 (Pyridine derivative - conservative application recommended).[1]
Container Type HDPE (High-Density Polyethylene) . Avoid metal containers due to HCl corrosion risk.

Step-by-Step Disposal Workflow

This protocol assumes you are moving waste from the bench to the institutional accumulation area.

Phase 1: Bench-Level Packaging
  • PPE Verification: Don nitrile gloves (double-gloved recommended, min 0.11mm), safety goggles, and lab coat.[1]

  • Primary Containment:

    • Transfer solid waste into a wide-mouth HDPE jar.

    • Do not fill >90% full.

  • Labeling: Apply the hazardous waste tag immediately upon the first addition of waste.

    • Constituents: Write "6-Bromo-3-chloropyridin-2-amine HCl".

    • Hazards: Check "Toxic" and "Corrosive" (if wet/acidic).

    • Note: Explicitly write "HALOGENATED" on the tag.

Phase 2: Chain of Custody (EHS Handoff)
  • Secondary Containment: Place the HDPE jar into a secondary plastic bin or bag during transport to the accumulation area.

  • Manifest Declaration: When submitting the pickup request to EHS/Facilities:

    • Declare the Heavy Metal Absence (No As, Hg, etc.).

    • Declare the Halogen Presence (Br, Cl).[1] This is critical for the incinerator facility selection.

Disposal Lifecycle Diagram

DisposalWorkflowGenerationLab Bench:Waste GenerationPackagingPackaging:HDPE Container+ Waste TagGeneration->PackagingImmediateAccumulationSatellite Accumulation:Secondary ContainmentPackaging->AccumulationStorageEHS_PickupEHS/Vendor Pickup:Manifest Check (Halogenated)Accumulation->EHS_PickupRequestTreatmentFinal Disposal:High-Temp Incineration(w/ Scrubber)EHS_Pickup->TreatmentOff-site

Figure 2: Cradle-to-grave disposal lifecycle.

Emergency Spillage Procedures

If a spill occurs, the primary risks are dust inhalation (solid) or acid burns (liquid solution).[1]

  • Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Use a P100 respirator if dust is visible.

  • Neutralization (Liquids Only):

    • If the material is in an acidic solution, apply a spill neutralizer (sodium bicarbonate or weak base) slowly to avoid splattering.[1]

    • Test pH with a strip to ensure it is between 6-8 before cleanup.

  • Collection:

    • Solids: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it.

    • Place all cleanup materials into the Hazardous Waste container (Solid).

  • Decontamination: Wash the surface with a soap and water solution, followed by a water rinse.

References

  • PubChem. (n.d.). Compound Summary: 6-Bromo-3-chloropyridin-2-amine.[5] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 6-Bromo-3-chloropyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 6-Bromo-3-chloropyridin-2-amine hydrochloride CAS (Free Base): 1060815-73-7 (Salt form properties derived from base + HCl moiety) Hazard Classification: CORROSIVE / ACUTE TOXICITY

This guide goes beyond standard Material Safety Data Sheet (MSDS) recommendations. As a halogenated aminopyridine salt, this compound presents a dual threat:

  • Chemical Toxicity: The halogenated pyridine core is lipophilic, facilitating skin absorption, while aminopyridines are known neurotoxins (potassium channel blockers).

  • Corrosivity: The hydrochloride salt moiety renders the powder hygroscopic and acidic. Upon contact with mucous membranes or perspiration, it hydrolyzes to release hydrochloric acid, causing immediate chemical burns.

Critical Directive: Treat this substance as a high-potency active pharmaceutical ingredient (HPAPI) . All handling of the solid must occur within a certified chemical fume hood.[1]

Risk Assessment & PPE Matrix

The following matrix synthesizes barrier protection with chemical compatibility logic.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm). PPE: N95 or P100 (if outside hood).The HCl salt forms a fine, acidic dust. Inhalation causes immediate respiratory tract spasms and edema. Engineering controls are primary; respirators are secondary fail-safes.
Ocular Chemical Splash Goggles (Indirect Vent). Prohibited: Safety glasses with side shields.Powder drift is unpredictable. Unlike liquids, dust can bypass side shields. The acidic nature of the salt causes irreversible corneal opacity upon contact.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, >5 mil)Halogenated pyridines can permeate thin latex. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately if contaminated.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek® Sleeves. High Quantity (>5g): Tyvek® Coverall.The solid is static-prone. Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure—a common site for "cuff burns."

Operational Protocol: The "Safe-Circle" Workflow

This protocol uses a self-validating "Safe-Circle" methodology to ensure containment is never broken.

Phase 1: Preparation & Donning
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Static Dissipation: Use an ionizing bar or wipe surfaces with an anti-static wipe inside the hood. Reason: Charged powders "jump" and can adhere to PPE, leading to secondary exposure outside the hood.

Phase 2: Handling (Weighing & Solubilization)
  • The "2-Inch Rule": Perform all manipulations at least 6 inches inside the hood sash.

  • Solvent Selection: When solubilizing, add the solvent to the powder, not the reverse.

    • Caution: The HCl salt may generate mild heat upon dissolution in water or alcohols.

  • Transfer: Use a closed vessel transfer. If moving the solid to a balance, use a secondary container (weigh boat inside a jar) to prevent trail-off.

Phase 3: Decontamination & Doffing
  • Acid Neutralization: Do not use bleach immediately. Wipe surfaces with a saturated sodium bicarbonate solution (5%) to neutralize the acidic salt, followed by water, then ethanol.

  • Glove Removal: Use the "beak method" (pulling the first glove off by pinching the palm) to ensure the exterior of the contaminated glove never touches skin.

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the logical flow of safety controls, prioritizing engineering barriers over PPE.

SafetyProtocol Risk Risk Assessment (Acidic Dust / Neurotoxic) EngControl Engineering Control (Fume Hood Check) Risk->EngControl Required PPE PPE Donning (Double Nitrile / Goggles) EngControl->PPE Flow Verified Handling Handling Protocol (Static Control / Closed Transfer) PPE->Handling Integrity Check Decon Decontamination (Bicarbonate Wipe -> Solvent) Handling->Decon Post-Task Decon->PPE Doffing Sequence Disposal Disposal (Solid Toxic Waste) Decon->Disposal Final Step

Figure 1: Operational safety workflow prioritizing engineering controls and proper decontamination sequences.

Emergency Response Procedures

In the event of exposure, the "HCl factor" dictates the response speed.

  • Eye Contact: Irrigate immediately for 15 minutes .[1][2][3] Do not wait for pain; the anesthetic effect of some pyridines can mask the burn of the acid.

  • Skin Contact: Wash with soap and water.[3] Avoid alcohol-based washes immediately after exposure, as they may increase the skin permeability of the pyridine core.

  • Spill Cleanup:

    • Cover spill with dry sodium bicarbonate or lime to neutralize acidity.

    • Sweep up carefully (avoid dust generation) into a sealed container.[4]

    • Label as "Halogenated Organic Waste - Toxic/Corrosive."

References

  • Occupational Safety and Health Administration (OSHA). (2024).[3][5] Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 6-Bromo-3-chloropyridin-2-amine.[6] Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

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